p-[(p-aminophenyl)azo]benzoic acid
Description
The exact mass of the compound Benzoic acid, 4-[(4-aminophenyl)azo]- is 241.085126602 g/mol and the complexity rating of the compound is 303. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-10-3-7-12(8-4-10)16-15-11-5-1-9(2-6-11)13(17)18/h1-8H,14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNBDJZDRNLJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064506, DTXSID201246122, DTXSID801250197 | |
| Record name | Benzoic acid, 4-[(4-aminophenyl)azo]- | |
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| Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
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| Record name | 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
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Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-48-0, 259199-82-1, 787529-91-3 | |
| Record name | 4-[2-(4-Aminophenyl)diazenyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6925-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 4-(2-(4-aminophenyl)diazenyl)- | |
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| Record name | 4-(p-Aminophenylazo)benzoic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60414 | |
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| Record name | Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]- | |
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| Record name | Benzoic acid, 4-[(4-aminophenyl)azo]- | |
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| Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
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| Record name | 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
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| Record name | p-[(p-aminophenyl)azo]benzoic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(E)-2-(4-aminophenyl)diazen-1-yl]benzoic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of p-[(p-aminophenyl)azo]benzoic acid
This document provides a comprehensive technical overview for the synthesis and characterization of p-[(p-aminophenyl)azo]benzoic acid (CAS No. 6925-48-0), a valuable azo compound incorporating both a carboxylic acid and an amino functional group.[1] This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed experimental protocols and data interpretation.
Synthesis Pathway
The synthesis of this compound is achieved through a classic two-step electrophilic aromatic substitution reaction: the diazotization of p-aminobenzoic acid followed by an azo coupling reaction with aniline.
Reaction Scheme
The overall reaction proceeds as follows:
-
Diazotization: p-Aminobenzoic acid is treated with sodium nitrite in an acidic medium at low temperatures (0-5 °C) to form the p-carboxybenzenediazonium salt.[2][3]
-
Azo Coupling: The in-situ generated diazonium salt is then coupled with aniline in a mildly acidic solution (pH 4-5) to yield the final product, this compound.[4]
Experimental Protocol: Synthesis
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| p-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 0.03 mol (4.11 g) |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.03 mol (2.07 g) |
| Concentrated HCl | HCl | 36.46 | ~30 mL |
| Aniline | C₆H₅NH₂ | 93.13 | 0.03 mol (2.79 g) |
| Sodium Acetate | CH₃COONa | 82.03 | As needed |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
| Distilled Water | H₂O | 18.02 | As needed |
| Ice | - | - | As needed |
Procedure:
Step 1: Preparation of the Diazonium Salt
-
Dissolve 0.03 mol of p-aminobenzoic acid in a mixture of 30 mL of concentrated HCl and 20 mL of distilled water in a 250 mL beaker.[3]
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.03 mol of sodium nitrite in 50 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold p-aminobenzoic acid solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[3] Stir for an additional 15 minutes after the addition is complete. The resulting clear solution contains the p-carboxybenzenediazonium chloride intermediate.
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve 0.03 mol of aniline in a small amount of dilute HCl and add approximately 50 mL of water.
-
Cool the aniline solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold aniline solution with vigorous stirring.[3]
-
Adjust the pH of the reaction mixture to between 4 and 5 by slowly adding a saturated solution of sodium acetate. A brightly colored precipitate should form.[4]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate with copious amounts of cold water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound as a colored solid.
-
Dry the purified crystals in a desiccator.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and physical methods.
Physicochemical Properties
Basic physical and chemical data for the target compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₁N₃O₂ | [5][6] |
| Molecular Weight | 241.25 g/mol | [5][6][7] |
| Appearance | Colored crystalline solid | (Typical for azo dyes) |
| CAS Number | 6925-48-0 | [5][7][8] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data based on the compound's structure.
| Technique | Expected Peaks / Signals | Interpretation |
| FT-IR (cm⁻¹) | 3450-3300 (two bands), 3300-2500 (broad), ~1690 (strong), ~1600, ~1450, ~1420 | N-H stretch (primary amine), O-H stretch (carboxylic acid dimer)[9], C=O stretch (aryl carboxylic acid)[9], C=C stretch (aromatic), N=N stretch (azo group) |
| ¹H NMR (ppm) | >10 (s, 1H), 8.2-7.5 (m, ~8H), ~6.0 (s, 2H) | -COOH proton, Aromatic protons (complex pattern), -NH₂ protons |
| ¹³C NMR (ppm) | ~167, 154-114 | C=O (carbonyl carbon), Aromatic carbons |
| UV-Vis (nm) | ~350-450 (strong), ~250-280 (strong) | n→π* transition (azo group), π→π* transition (conjugated system)[10] |
| Mass Spec. (m/z) | 241 [M]⁺ | Molecular ion peak |
Experimental Protocols: Characterization
-
Melting Point: Determined using a standard melting point apparatus. The sample is heated slowly, and the range from the first appearance of liquid to complete melting is recorded.
-
FT-IR Spectroscopy: A small amount of the dried sample is mixed with KBr powder and pressed into a thin pellet. The spectrum is recorded against a pure KBr pellet as a background.
-
NMR Spectroscopy: The sample (~10-20 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
UV-Vis Spectroscopy: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The absorbance is measured over a range of 200-800 nm.
-
Mass Spectrometry: The sample is analyzed using an appropriate ionization technique (e.g., Electron Ionization - EI) to determine the mass-to-charge ratio of the molecular ion and its fragments.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the synthesized product.
Data Interpretation and Conclusion
The successful synthesis of this compound is confirmed when the experimental data aligns with the expected values.
-
FT-IR analysis should confirm the presence of all key functional groups: the broad O-H and sharp C=O bands for the carboxylic acid, the characteristic N-H stretches for the primary amine, and the N=N stretch of the azo bridge.
-
¹H and ¹³C NMR spectra provide definitive structural proof by showing the correct number of protons and carbons in their expected chemical environments. The integration of the proton signals should correspond to the number of protons in the molecule.
-
The UV-Vis spectrum confirms the presence of the extended chromophore responsible for the compound's color, a hallmark of azo dyes.[10]
-
The mass spectrum provides the molecular weight of the compound, with the molecular ion peak at m/z 241 confirming the elemental composition C₁₃H₁₁N₃O₂.
This guide outlines a reliable method for the synthesis and thorough characterization of this compound, providing a solid foundation for its use in further research and development.
References
- 1. This compound | 6925-48-0 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. questjournals.org [questjournals.org]
- 4. Give the diazotization reaction of aniline. Also, give the chemical reaction involved in the preparation of red azo dye and light yellow azo dye. [vedantu.com]
- 5. This compound | 6925-48-0 [chemicalbook.com]
- 6. chemnet.com [chemnet.com]
- 7. Benzoic acid, 4-[(4-aminophenyl)azo]- | SIELC Technologies [sielc.com]
- 8. 6925-48-0 this compound AKSci 4361DN [aksci.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
In-Depth Technical Guide to the Physicochemical Properties of p-[(p-Aminophenyl)azo]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of p-[( p-aminophenyl)azo]benzoic acid. The information is curated to support research, scientific analysis, and drug development activities. This document details the compound's structural and chemical characteristics, presents available quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of its synthesis and a hypothesized biological pathway.
Chemical and Physical Properties
p-[( p-Aminophenyl)azo]benzoic acid is an aromatic azo compound characterized by the presence of both a carboxylic acid and an amino functional group, linked by an azo bridge. These features make it an interesting molecule for dye chemistry and potentially for biological applications due to its structural similarity to p-aminobenzoic acid (PABA), a known substrate in the folate biosynthesis pathway.
General Properties
| Property | Value | Source |
| CAS Number | 6925-48-0 | [1] |
| Molecular Formula | C₁₃H₁₁N₃O₂ | |
| Molecular Weight | 241.25 g/mol | |
| Appearance | Brown to dark brown solid | |
| IUPAC Name | 4-[(E)-(4-aminophenyl)diazenyl]benzoic acid | [2] |
Physicochemical Data
The following table summarizes the key physicochemical parameters of p-[( p-aminophenyl)azo]benzoic acid. It is important to note that some of the data are predicted values from computational models and should be confirmed with experimental analysis.
| Parameter | Value | Notes | Source |
| Melting Point | >300 °C | Experimental | |
| Boiling Point | 485.4 ± 25.0 °C | Predicted | [3] |
| Density | 1.29 ± 0.1 g/cm³ | Predicted | [3] |
| pKa | 3.79 ± 0.10 | Predicted (for the carboxylic acid group) | [4] |
| LogP | 2.6 | Computed by XLogP3 | [2] |
Solubility Data
Table 1.3: Mole Fraction Solubility of p-Aminobenzoic Acid (PABA) in Various Solvents at 298.15 K
| Solvent | Mole Fraction (x 10³) |
| Methanol | 10.9 |
| Ethanol | 8.26 |
| 2-Propanol | 5.58 |
| Acetic Acid | 21.4 |
| Ethyl Acetate | 3.65 |
| Acetonitrile | 2.97 |
| Water | 0.34 |
Source: Adapted from solubility data for PABA.[5] It is anticipated that the larger, more complex structure of p-[(p-aminophenyl)azo]benzoic acid will result in lower solubility in polar solvents compared to PABA.
Spectral Data
A specific experimental UV-Vis absorption spectrum for p-[( p-aminophenyl)azo]benzoic acid was not found in the surveyed literature. However, the UV-Vis spectrum of its precursor, p-aminobenzoic acid, in water shows absorption maxima at 194 nm, 226 nm, and 278 nm.[6] Azo compounds typically exhibit a strong absorption band in the visible region due to the π-π* transition of the azo group, and another in the UV region corresponding to the aromatic rings.
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties of aromatic azo compounds like p-[( p-aminophenyl)azo]benzoic acid.
Synthesis of p-[( p-Aminophenyl)azo]benzoic Acid
The synthesis of p-[( p-aminophenyl)azo]benzoic acid is typically achieved through a diazotization-coupling reaction.
Materials:
-
p-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Aniline
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers, flasks, and stirring equipment
Protocol:
-
Diazotization of p-Aminobenzoic Acid:
-
Dissolve a molar equivalent of p-aminobenzoic acid in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent). Maintain the temperature below 5 °C throughout the addition.
-
The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve one molar equivalent of aniline in a dilute solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold aniline solution with vigorous stirring.
-
A colored precipitate of p-[( p-aminophenyl)azo]benzoic acid will form immediately.
-
-
Isolation and Purification:
-
Allow the reaction to proceed for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted salts.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid, to achieve higher purity.
-
Dry the purified product in a vacuum oven.
-
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, or similar)
-
Capillary tubes (sealed at one end)
Protocol:
-
Ensure the melting point apparatus is calibrated using standard compounds with known melting points.
-
Finely powder a small amount of the dry, purified sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the heating rate to a rapid value initially, then reduce to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Record the temperature range from the onset of melting (first appearance of liquid) to the completion of melting (disappearance of all solid).
Determination of Solubility
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Protocol (Shake-Flask Method):
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, DMSO, acetone).
-
Seal the vials and place them in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer (at the λmax) or an HPLC method.
-
Calculate the solubility in units of mg/mL or mol/L.
Determination of pKa (Spectrophotometric Method)
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
A set of buffers with a range of known pH values
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of solutions with the same concentration of the compound but in different buffers covering a pH range that brackets the expected pKa.
-
Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH. This is due to the different electronic structures of the protonated and deprotonated forms of the molecule.
-
Plot the absorbance at a selected wavelength against the pH of the solutions.
-
The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log [(A - A_B)/(A_A - A)], where A is the absorbance at a given pH, and A_A and A_B are the absorbances of the fully protonated and deprotonated species, respectively.
Measurement of UV-Vis Absorption Spectrum
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give a maximum absorbance in the range of 0.5 to 1.5.
-
Calibrate the spectrophotometer by running a baseline with the pure solvent in both the sample and reference cuvettes.
-
Rinse the sample cuvette with the prepared solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the absorbance of the solution over the desired wavelength range (e.g., 200-800 nm for a colored compound).
-
Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of p-[( p-aminophenyl)azo]benzoic acid.
Caption: Workflow for the synthesis of this compound.
Hypothesized Biological Interaction: Inhibition of Dihydrofolate Reductase
p-Aminobenzoic acid (PABA) is a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a cofactor required for nucleotide synthesis. Due to its structural similarity to PABA, p-[( p-aminophenyl)azo]benzoic acid may act as a competitive inhibitor of DHPS, or its metabolite could potentially inhibit dihydrofolate reductase (DHFR), a downstream enzyme in the same pathway. This mechanism is analogous to that of sulfonamide antibiotics. The following diagram illustrates this hypothesized mechanism of action.
References
- 1. 6925-48-0|4-((4-Aminophenyl)diazenyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]- | C13H11N3O2 | CID 81343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemnet.com [chemnet.com]
- 4. This compound | 6925-48-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
In-Depth Spectral Analysis of p-[(p--aminophenyl)azo]benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of p-[( p-aminophenyl)azo]benzoic acid, a significant azo compound with potential applications in various scientific fields. This document details the expected spectroscopic characteristics based on its constituent functional groups and provides standardized experimental protocols for its analysis using UV-Vis, IR, and NMR spectroscopy. Furthermore, a plausible biological signaling pathway associated with azo dye exposure and a general synthesis workflow are visualized.
Introduction
p-[( p-aminophenyl)azo]benzoic acid is an aromatic azo compound characterized by the presence of an azo group (-N=N-) linking a p-aminophenyl group and a benzoic acid moiety. The molecule's structure, featuring a chromophoric azo group and ionizable carboxylic acid and amino groups, suggests interesting photochemical properties and potential biological activity. A thorough spectral analysis is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural characteristics.
Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an azo dye is characterized by strong absorption bands in the visible and ultraviolet regions, which are attributed to π → π* and n → π* electronic transitions of the azo group and the aromatic rings.
Expected Spectral Data:
| Compound | λmax (nm) | Solvent |
| p-aminobenzoic acid | 194, 226, 278 | Water |
| p-[( p-aminophenyl)azo]benzoic acid (Expected) | ~350-450 | Ethanol/Methanol |
The absorption maximum for p-[( p-aminophenyl)azo]benzoic acid is anticipated to be significantly red-shifted compared to its precursors due to the extended π-conjugation introduced by the azo bridge. The exact λmax is dependent on the solvent polarity.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H (Amino group) | Stretching |
| 3300-2500 | O-H (Carboxylic acid) | Stretching (broad) |
| ~1680-1660 | C=O (Carboxylic acid) | Stretching |
| ~1600-1580 | N=N (Azo group) | Stretching |
| ~1600, ~1475 | C=C (Aromatic ring) | Stretching |
| ~1320-1210 | C-O (Carboxylic acid) | Stretching |
| ~1300-1200 | C-N (Aromatic amine) | Stretching |
The presence of the azo group is typically confirmed by a weak to medium intensity band in the 1600-1580 cm⁻¹ region. The characteristic broad O-H stretch of the carboxylic acid and the N-H stretches of the primary amine are also key diagnostic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | -COOH |
| ~7.8-8.0 | Doublet | 2H | Aromatic protons ortho to -COOH |
| ~7.6-7.8 | Doublet | 2H | Aromatic protons ortho to -N=N- (on benzoic acid ring) |
| ~7.5-7.7 | Doublet | 2H | Aromatic protons ortho to -N=N- (on aniline ring) |
| ~6.7-6.9 | Doublet | 2H | Aromatic protons ortho to -NH₂ |
| ~6.0 | Singlet (broad) | 2H | -NH₂ |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~155 | Aromatic C attached to -N=N- (on aniline ring) |
| ~152 | Aromatic C attached to -NH₂ |
| ~145 | Aromatic C attached to -N=N- (on benzoic acid ring) |
| ~131 | Aromatic C ortho to -COOH |
| ~129 | Aromatic C ortho to -N=N- (on benzoic acid ring) |
| ~124 | Aromatic C ortho to -N=N- (on aniline ring) |
| ~114 | Aromatic C ortho to -NH₂ |
| ~113 | Aromatic C attached to -COOH |
The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents (-COOH, -N=N-, and -NH₂).
Experimental Protocols
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of p-[( p-aminophenyl)azo]benzoic acid in a spectral grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution with a concentration in the range of 1-10 µg/mL.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum from 200 to 800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and determine the chemical shifts, coupling constants, and integration of the signals.
Synthesis and Biological Signaling
Synthesis Workflow
The synthesis of p-[( p-aminophenyl)azo]benzoic acid is typically achieved through a diazotization-coupling reaction.
Caption: General workflow for the synthesis of this compound.
Biological Signaling Pathway: Azo Dye-Induced Oxidative Stress
Exposure to azo dyes has been linked to the induction of oxidative stress in biological systems. A key cellular response to oxidative stress is the activation of the Keap1-Nrf2-ARE signaling pathway.[1][2]
References
Navigating the Solubility Landscape of p-[(p-aminophenyl)azo]benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Solubility Profile: An Estimation Based on a Structurally Related Compound
Quantitative solubility data for p-[(p-aminophenyl)azo]benzoic acid (CAS 6925-48-0) is scarce. However, data for the structurally analogous compound, 4'-Aminoazobenzene-4-sulphonic acid, can provide an initial estimate of its solubility characteristics. The presence of both a carboxylic acid and an amino group suggests amphiprotic behavior, with solubility being pH-dependent. The azo linkage and aromatic rings contribute to its hydrophobicity, suggesting low solubility in water and higher solubility in organic solvents.
Table 1: Solubility Data for the Structurally Related Compound 4'-Aminoazobenzene-4-sulphonic acid
| Solvent | Solubility at 20°C (mg/L) |
| Organic Solvents | 345.945[1] |
| Water (at 37°C) | 513-1320[2] |
It is crucial to note that this data is for a related compound and should be used as a preliminary guide only. Experimental determination of the solubility of this compound is highly recommended.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a classic diazotization and coupling reaction. The following protocol is a generalized procedure based on established methods for synthesizing azo dyes.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Diazotization of p-Aminobenzoic Acid:
-
Dissolve p-aminobenzoic acid in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously. The formation of the diazonium salt is indicated by a slight color change.
-
-
Preparation of the Coupling Solution:
-
Dissolve aniline in a dilute alkaline solution (e.g., sodium hydroxide).
-
Cool this solution to 0-5°C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold aniline solution with constant stirring.
-
A colored precipitate of this compound will form.
-
Continue stirring the reaction mixture in the ice bath for a period to ensure complete reaction.
-
-
Isolation and Purification:
-
Filter the crude product using vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture).
-
Dry the purified crystals in a vacuum oven.
-
Determination of Solubility
For a poorly soluble compound like this compound, the shake-flask method is a standard and reliable technique for determining its equilibrium solubility.
Workflow for Solubility Determination
Caption: Standard workflow for the experimental determination of solubility.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, methanol, acetone). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm PTFE syringe filter). It is critical to avoid transferring any solid particles.
-
Analysis: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry (by creating a standard curve) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Potential Applications and Research Framework
Derivatives of p-aminobenzoic acid (PABA) are recognized as valuable building blocks in drug discovery.[3][4][5][6] The unique structure of this compound, incorporating the PABA scaffold with an azo chromophore, opens up possibilities for various research applications.
Logical Relationship Diagram for Research Applications
Caption: Logical workflow for investigating the potential of this compound.
This diagram illustrates a logical progression for the investigation of this compound. Initial physicochemical characterization, including the crucial determination of its solubility, informs the feasibility of its development for various applications. Based on its structural features, potential applications in drug delivery, bioimaging, and photodynamic therapy can be explored. Subsequent biological evaluation, starting with in vitro cytotoxicity and target binding studies, would be necessary to validate its therapeutic potential before proceeding to in vivo models. The PABA moiety is a known building block for drugs with a wide range of therapeutic uses, including antibacterial and antineoplastic agents.[3]
References
- 1. 4'-Aminoazobenzene-4-sulphonic acid CAS#: 104-23-4 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Thermal Stability and Decomposition of p-[(p-Aminophenyl)azo]benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-[(p-Aminophenyl)azo]benzoic acid is an aromatic azo compound containing both an amino and a carboxylic acid functional group. Understanding the thermal stability and decomposition profile of such molecules is critical for drug development, materials science, and chemical safety. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in determining the temperature at which a compound begins to degrade, the nature of its decomposition, and its overall thermal resilience.
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to proceed through a multi-stage process, primarily involving the cleavage of the azo bond and the decarboxylation of the benzoic acid moiety.
-
Initial Decomposition (Azo Bond Cleavage): Azo compounds are known to be thermally labile, with the -N=N- bond being the weakest point in the molecule. The initial stage of decomposition is expected to involve the homolytic cleavage of this bond, leading to the evolution of nitrogen gas (N₂) and the formation of two aromatic radical intermediates.[1] This is often a sharp decomposition step observable in TGA.
-
Decarboxylation: The benzoic acid group is also susceptible to thermal degradation, primarily through decarboxylation, releasing carbon dioxide (CO₂). Studies on benzoic acid and its derivatives show that this process occurs at elevated temperatures.[2][3]
-
Further Fragmentation: The highly reactive aromatic radicals formed in the initial steps will likely undergo further complex reactions, including fragmentation and polymerization, leading to a variety of smaller volatile products and a final carbonaceous residue at very high temperatures.
Experimental Analysis Techniques
The primary techniques for evaluating the thermal stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It provides quantitative information on decomposition, oxidation, and loss of volatiles.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Illustrative Data
The following tables present hypothetical, yet representative, data for the thermal analysis of an aromatic azo-benzoic acid compound like this compound.
Table 1: Representative Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
| 250 - 350 | ~11.6% | Initial decomposition: Loss of N₂ from azo group |
| 350 - 450 | ~18.2% | Second decomposition stage: Decarboxylation (Loss of CO₂) |
| > 450 | Gradual | Fragmentation of aromatic rings and char formation |
Note: Percentages are calculated based on the molecular weight of this compound (241.25 g/mol ).
Table 2: Representative Differential Scanning Calorimetry (DSC) Data
| Temperature (°C) | Event Type | Enthalpy (ΔH) | Associated Process |
| ~220 | Endotherm | Varies | Melting Point |
| ~280 | Exotherm | Varies | Onset of Decomposition (Azo cleavage) |
| ~400 | Exotherm | Varies | Further Decomposition (Decarboxylation) |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a standard alumina or platinum TGA crucible.[8]
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[9]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition and the temperature ranges for each distinct weight loss step.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and decomposition, and to measure their associated enthalpy changes.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground this compound sample into a hermetically sealed aluminum DSC pan.[10] Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[10]
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min. A heat/cool/heat cycle may be initially employed to erase the sample's thermal history.[10]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (in W/g or mW) versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak maximum, and enthalpy (by integrating the peak area) for each thermal event.
-
Visualizations
Experimental and Conceptual Workflows
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Caption: Conceptual thermal decomposition pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. akjournals.com [akjournals.com]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
- 9. 2.5.3. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
A Guide to the Crystal Structure Analysis of p-[(p-aminophenyl)azo]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of p-[(p-aminophenyl)azo]benzoic acid, a molecule of interest in various chemical and pharmaceutical research fields. While a definitive, publicly available single-crystal X-ray structure of this specific compound is not available in the crystallographic databases, this document outlines the established methodologies for its synthesis and characterization. The experimental protocols and data presentation are based on standard practices in crystallography for similar benzoic acid derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through a classical diazotization and azo coupling reaction.[1] This two-step process is a cornerstone of azo dye chemistry.
Step 1: Diazotization of p-aminobenzoic acid
The first step involves the conversion of a primary aromatic amine, p-aminobenzoic acid, into a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The reaction is typically carried out in an acidic solution using sodium nitrite to generate nitrous acid in situ.[1]
Step 2: Azo Coupling with Aniline
The resulting diazonium salt is then reacted with an electron-rich coupling agent, in this case, aniline. This electrophilic aromatic substitution reaction forms the characteristic azo bridge (-N=N-) that links the two aromatic rings, yielding this compound. The product is typically a colored solid that can be purified by recrystallization.
Single-Crystal X-ray Diffraction Analysis: An Illustrative Protocol
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following protocol is a standard procedure that would be employed for the crystal structure analysis of this compound.
2.1. Crystallization
The initial and often most challenging step is to grow single crystals of sufficient size and quality. For a compound like this compound, this can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
2.2. Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
2.3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental diffraction data.
Representative Crystallographic Data
The following tables present representative crystallographic data that one might expect from a single-crystal X-ray diffraction analysis of this compound. It is important to note that this data is illustrative and not from a published crystal structure of the title compound.
Table 1: Crystal Data and Structure Refinement Details (Illustrative)
| Parameter | Value |
| Empirical formula | C₁₃H₁₁N₃O₂ |
| Formula weight | 241.25 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.5 Å, b = 15.0 Å, c = 10.0 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume | 1085 ų |
| Z | 4 |
| Density (calculated) | 1.476 Mg/m³ |
| Absorption coefficient | 0.103 mm⁻¹ |
| F(000) | 504 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 10000 |
| Independent reflections | 2500 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |
| R indices (all data) | R1 = 0.07, wR2 = 0.15 |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)
| Bond | Length (Å) | Angle | Angle (°) |
| N1-N2 | 1.25 | C6-N1-N2 | 114.0 |
| C7-N2 | 1.42 | C7-N2-N1 | 114.0 |
| C1-C7 | 1.48 | C2-C1-C7 | 120.0 |
| C10-N3 | 1.38 | C9-C10-N3 | 121.0 |
| C13-O1 | 1.26 | O1-C13-O2 | 123.0 |
| C13-O2 | 1.27 | O1-C13-C12 | 118.0 |
Conclusion
The synthesis of this compound is well-established, and its structural characterization would follow standard crystallographic protocols. A detailed single-crystal X-ray diffraction study would provide invaluable information on its molecular geometry, intermolecular interactions, and packing in the solid state. Such data is crucial for understanding its physicochemical properties and for rational drug design and materials science applications. It is hoped that this guide will serve as a useful resource for researchers interested in the structural analysis of this and related compounds.
References
An In-depth Technical Guide to the Electronic Transitions and Photophysical Properties of p-Aminophenyl Azo Benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the electronic transitions and photophysical properties of p-aminophenyl azo benzoic acid (CAS No. 6925-48-0). As a canonical "push-pull" azobenzene derivative, this molecule features an electron-donating amino group (-NH2) and an electron-withdrawing carboxylic acid group (-COOH), which impart unique and tunable optoelectronic characteristics. This document details its synthesis, electronic structure, and key photophysical behaviors, including solvatochromism and pH-dependent spectral shifts (prototropism). It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated quantitative data, and conceptual diagrams to facilitate a deeper understanding and application of this versatile chromophore.
Introduction
p-Aminophenyl azo benzoic acid is an organic compound belonging to the vast family of azo dyes.[1][2] Its molecular structure is characterized by a central diazene bridge (-N=N-) connecting a p-aminophenyl group and a benzoic acid moiety.[3][4] This arrangement classifies it as a push-pull system, where the amino group acts as an electron donor and the carboxylic acid group acts as an electron acceptor. This electronic asymmetry is fundamental to its rich photophysical and photochemical properties, which are highly sensitive to the surrounding environment.
The scientific interest in p-aminophenyl azo benzoic acid and related structures stems from their potential applications in diverse fields. The photoresponsive nature of the azo group allows for light-induced, reversible trans-cis isomerization, making these compounds candidates for smart materials, optical storage, and molecular switches.[2] Furthermore, their sensitivity to pH and solvent polarity makes them valuable as chemical sensors and environmental probes.[5] In drug development, azo compounds are studied for their biological activities and as functional moieties in targeted delivery systems.[1]
This guide synthesizes theoretical principles and experimental data to provide a detailed examination of the molecule's behavior upon interaction with light.
Synthesis and Characterization
The synthesis of p-aminophenyl azo benzoic acid typically follows a standard pathway for azo dye production: the diazotization of an aromatic amine followed by an azo coupling reaction.[6][7] In one common route, p-aminobenzoic acid is converted into its diazonium salt, which then acts as an electrophile, attacking an electron-rich coupling partner like aniline.
Caption: General workflow for the synthesis of p-aminophenyl azo benzoic acid.
The resulting product is then purified, typically by recrystallization. Characterization of the synthesized compound is confirmed using standard analytical techniques, including FT-IR to identify functional groups (e.g., -N=N-, -COOH, -NH2), and ¹H-NMR to confirm the aromatic proton signals and overall structure.[6][8]
Electronic Transitions and Computational Analysis
The color and photoactivity of azobenzene derivatives are governed by electronic transitions between molecular orbitals. The two most important transitions are:
-
π→π* Transition: An intense absorption band, typically in the UV or near-visible region (around 320-400 nm), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is responsible for the strong color of most azo dyes.[9][10]
-
n→π* Transition: A weaker, lower-energy absorption band, often found in the visible region (~440 nm), resulting from the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital.[9]
In a push-pull system like p-aminophenyl azo benzoic acid, the electron-donating and -accepting groups modify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The amino group raises the HOMO energy, while the carboxylic acid group lowers the LUMO energy. This reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the π→π* absorption band compared to unsubstituted azobenzene.[11][12]
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting and interpreting the electronic spectra of these molecules.[13][14] Calculations can provide insights into the energies of the molecular orbitals and the nature of the electronic transitions.
Caption: Energy diagram of primary electronic transitions in azobenzene derivatives.
Experimental Protocol: Computational Details (TD-DFT)
A typical computational protocol for predicting the UV-Vis spectrum involves the following steps:
-
Geometry Optimization: The ground-state molecular structure is optimized using DFT, for example, with the B3LYP functional and a basis set like 6-311G*.[15]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[13]
-
Excited State Calculation: TD-DFT calculations are performed on the optimized geometry to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.[10][14]
-
Solvent Effects: To simulate solution-phase spectra, a continuum solvation model like the Polarizable Continuum Model (PCM) is often incorporated into the TD-DFT calculation.[16][17]
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to generate a theoretical absorption spectrum, often by fitting with Gaussian functions.[13]
Photophysical Properties
UV-Visible Absorption Spectroscopy
The absorption spectrum of p-aminophenyl azo benzoic acid is highly sensitive to its environment, a characteristic feature of push-pull dyes.
Solvatochromism
Solvatochromism is the change in the position of an absorption or emission band with a change in solvent polarity. For p-aminophenyl azo benzoic acid, the excited state is expected to have a larger dipole moment than the ground state due to an intramolecular charge transfer (ICT) from the amino group to the carboxylic acid group upon photoexcitation.[18] Consequently, polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This leads to a reduction in the energy gap and a bathochromic (red) shift of the absorption maximum in more polar solvents.
Table 1: Representative Solvatochromic Data for Azo Dyes (Note: Data for closely related azo dyes are used to illustrate the expected trend, as a complete dataset for the specific target molecule is not available in the cited literature.)
| Solvent | Polarity (ET(30)) | Typical λmax (nm) for Push-Pull Azo Dyes | Reference Insight |
| Toluene | 33.9 | ~380-400 | Non-polar, less stabilization of excited state. |
| Dichloromethane | 40.7 | ~400-420 | Increased polarity leads to a red shift. |
| Acetone | 42.2 | ~410-430 | Further stabilization and red shift.[11] |
| Ethanol | 51.9 | ~420-450 | Polar, protic solvent can interact via H-bonding.[16] |
| DMSO | 45.1 | ~430-460 | Highly polar, aprotic solvent.[9] |
pH Dependence (Prototropism)
Both the amino and carboxylic acid groups are ionizable, making the molecule's electronic structure and absorption spectrum highly dependent on the pH of the solution.[19] Different protonated and deprotonated species exist in equilibrium across the pH range.
Caption: pH-dependent equilibria of p-aminophenyl azo benzoic acid.
-
In strongly acidic solution (low pH): The amino group is protonated (-NH3+), which significantly reduces its electron-donating ability. This leads to a hypsochromic (blue) shift in the absorption maximum.
-
In neutral or weakly acidic solution: The molecule exists predominantly in its neutral or zwitterionic form. This state exhibits the characteristic push-pull behavior.
-
In basic solution (high pH): The carboxylic acid group is deprotonated (-COO-), enhancing its electron-withdrawing character and potentially causing a further bathochromic shift.
Studies on p-aminobenzoic acid show that its spectral properties are strongly influenced by pH, and similar pronounced effects are expected for its azo derivative.[18][19][20]
Fluorescence Properties
While many organic dyes are highly fluorescent, azobenzene derivatives often exhibit very low fluorescence quantum yields. This is primarily because the absorbed energy is efficiently dissipated through non-radiative decay pathways, the most prominent being the rapid trans to cis photoisomerization around the -N=N- bond. This isomerization process is typically much faster than fluorescence emission, effectively quenching it.
However, intramolecular charge transfer (ICT) can sometimes lead to weak fluorescence. In some push-pull systems, an excited state with significant charge separation is formed, which may have a radiative decay pathway.[18] The fluorescence of p-aminophenyl azo benzoic acid, if any, would be expected to be highly sensitive to solvent polarity and viscosity, as these factors can influence both the ICT state and the rate of isomerization.
Experimental Protocols
Caption: A standardized workflow for spectroscopic analysis.
Protocol: UV-Visible Absorption Spectroscopy [16][21][22]
-
Preparation: Prepare a stock solution of p-aminophenyl azo benzoic acid of known concentration (e.g., 1 mM) in a high-purity, spectroscopic grade solvent (e.g., ethanol, DMSO). Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank. Record a baseline spectrum.
-
Rinse and fill the cuvette with the sample solution.
-
Record the absorption spectrum over the desired range (e.g., 250-600 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Analysis: Use the Beer-Lambert law (A = εcl) to determine molar absorptivity (ε) or quantify unknown concentrations.
Protocol: Fluorescence Spectroscopy [23][24]
-
Preparation: Prepare very dilute solutions (typically in the micromolar range) to avoid inner filter effects. Use spectroscopic grade solvents.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
First, record an absorption spectrum to determine the optimal excitation wavelength (λex), which is usually the absorption maximum.
-
Set the fluorometer to the determined λex and scan the emission wavelengths to record the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
To determine the fluorescence quantum yield (ΦF), the emission spectrum of the sample is compared to that of a well-characterized fluorescence standard (e.g., quinine sulfate) under identical conditions.
-
-
Analysis: The Stokes shift is calculated as the difference in energy (or wavelength) between the absorption maximum and the emission maximum.
Conclusion
p-Aminophenyl azo benzoic acid is a model compound for understanding the photophysics of push-pull azo dyes. Its electronic and spectral properties are dictated by the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group. The primary electronic transitions are the high-intensity π→π* and low-intensity n→π* bands. These transitions are highly sensitive to the molecular environment, leading to pronounced solvatochromism and pH-dependent spectral shifts. While fluorescence is often quenched by efficient trans-cis isomerization, the potential for ICT offers a competing pathway. The detailed protocols and compiled knowledge in this guide serve as a valuable resource for researchers leveraging the unique, tunable properties of this and related azo compounds in the development of advanced functional materials and biomedical tools.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. p-[(p-aminophenyl)azo]benzoic acid | 6925-48-0 | Benchchem [benchchem.com]
- 3. chemnet.com [chemnet.com]
- 4. Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]- | C13H11N3O2 | CID 81343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Predicting the Electronic Absorption Band Shape of Azobenzene Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some Substituted Derivatives, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study on the prediction of visible absorption maxima of azobenzene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 17. Understanding Hyperporphyrin Spectra: TDDFT Calculations on Diprotonated Tetrakis(p-aminophenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. UV–visible and fluorescence spectroscopy [bio-protocol.org]
- 22. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
In-Depth Technical Guide: Potential Biological Activity of p-[(p-aminophenyl)azo]benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of p-[( p-aminophenyl)azo]benzoic acid, a class of azo compounds, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial and anticancer properties. Quantitative biological activity data is summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and crucial signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their therapeutic potential.
Introduction
Azo compounds, characterized by the presence of one or more azo groups (–N=N–), are a well-established class of molecules with wide applications, historically prominent in the dye industry. Beyond their coloring properties, the unique electronic and structural features of aromatic azo compounds have made them attractive scaffolds for the design of novel therapeutic agents. The parent molecule, p-[( p-aminophenyl)azo]benzoic acid, combines the structural motifs of p-aminobenzoic acid (PABA), a known precursor in the folate synthesis pathway of many microorganisms, with an azo linkage, offering multiple sites for chemical modification to modulate biological activity.[1]
Research has demonstrated that derivatives of this core structure exhibit a range of pharmacological effects, including antibacterial, antifungal, and anticancer activities.[1][2] The biological action of these compounds is often attributed to their ability to interfere with essential cellular processes, such as microbial metabolic pathways or cancer cell signaling cascades.[3][4] This guide will delve into the technical details of their synthesis, methods for evaluating their biological efficacy, and the current understanding of their molecular mechanisms of action.
Synthesis of p-[( p-aminophenyl)azo]benzoic Acid Derivatives
The synthesis of p-[( p-aminophenyl)azo]benzoic acid derivatives typically begins with the diazotization of p-aminobenzoic acid, followed by a coupling reaction with an aromatic amine or phenol. Subsequent modifications, such as esterification or amidation of the carboxylic acid group, lead to a diverse library of compounds.
General Synthesis Workflow
The overall synthetic strategy can be visualized as a three-step process:
Caption: General workflow for the synthesis of ester and amide derivatives of p-[(p-hydroxyphenyl)azo]benzoic acid.
Detailed Experimental Protocols
2.2.1. Synthesis of the Diazonium Salt of p-Aminobenzoic Acid [2]
-
Dissolve 20 g (0.149 mol) of p-aminobenzoic acid in a mixture of 55 mL of concentrated HCl and 500 mL of distilled water in a 500 mL round-bottom flask.
-
Cool the solution to below 5°C in an ice bath.
-
Prepare an ice-cold solution of 16 g of sodium nitrite (NaNO₂) in 75 mL of water.
-
Add the sodium nitrite solution in small volumes to the PABA solution while shaking vigorously, maintaining the temperature below 5°C.
-
Confirm the formation of the diazonium salt by testing a diluted drop of the solution with potassium iodide-starch paper (a blue-black color indicates excess nitrous acid and completion of the reaction).
2.2.2. Synthesis of the Azo Intermediate: 4-(4-hydroxyphenyl)diazenyl benzoic acid [2]
-
Dissolve 13.08 mL (0.149 mol) of phenol in a solution of 5.96 g (0.149 mol) of sodium hydroxide in water.
-
Cool this solution to below 5°C.
-
Slowly add the cold phenol solution to the cold diazonium salt solution with constant stirring.
-
An azo compound will precipitate. Filter the product, wash with cold water, and dry.
2.2.3. Synthesis of Ester Derivatives [2]
-
Reflux the azo intermediate (0.008 mol) with an appropriate alcohol (0.074 mol) in the presence of a catalytic amount of sulfuric acid.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Extract the ester derivative with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a sodium bicarbonate solution to remove unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude ester, which can be recrystallized from alcohol.
2.2.4. Synthesis of Amide Derivatives [2]
-
First, acetylate the azo intermediate. Dissolve the azo compound (0.01 mol) in 5 mL of 3M sodium hydroxide solution.
-
Add this solution to 10-20 g of crushed ice, followed by the addition of 1.5 mL of acetic anhydride.
-
Shake the mixture vigorously for one minute. The acetyl derivative will separate.
-
The acetylated intermediate is then converted to the corresponding amide through standard amidation procedures (e.g., conversion to acid chloride followed by reaction with an amine).
Biological Activities and Quantitative Data
Derivatives of p-[( p-aminophenyl)azo]benzoic acid have demonstrated significant potential as both antimicrobial and anticancer agents. The biological activity is highly dependent on the nature of the substituents on the aromatic rings and the functional groups at the carboxyl position.
Antimicrobial Activity
The antimicrobial efficacy of these compounds has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary methods used for evaluation are the agar well diffusion method (to determine the zone of inhibition) and the broth microdilution method (to determine the Minimum Inhibitory Concentration - MIC).
Table 1: Antimicrobial Activity of Selected p-[( p-aminophenyl)azo]benzoic Acid Derivatives (Zone of Inhibition in mm) [2]
| Compound ID | Derivative Type | S. aureus | S. epidermidis | S. enterica | P. aeruginosa | C. albicans |
| 12 | m-chloro ester | - | >16 | >16 | - | - |
| 13 | m-chloro ester | - | >16 | >16 | >16 | Significant |
| 14 | Ester | >16 | - | >16 | >16 | - |
| 15 | Ester | >16 | - | - | >16 | - |
| 16 | Ester | - | >16 | - | - | - |
| 1 | Ester | - | - | - | - | Significant |
| 3 | Ester | - | - | - | - | Significant |
| 23 | Amide | - | - | - | - | Significant |
Note: "-" indicates no significant activity reported in the cited source. "Significant" indicates notable antifungal activity was observed.
Table 2: Minimum Inhibitory Concentration (MIC) of PABA Derivatives (in µg/mL) [4][5]
| Compound Class | Derivative Type | S. aureus | L. monocytogenes | M. tuberculosis | C. albicans |
| Benzimidazoles | - | - | 15.62 | - | - |
| Schiff Bases | Salicylaldehyde | 15.62 (MRSA) | - | ≥ 62.5 | ≥ 7.81 |
| Ampicillin (ref.) | - | - | 65 | - | - |
Anticancer Activity
The cytotoxic effects of these derivatives have been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 3: Anticancer Activity (IC50 in µM) of Selected PABA Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Benzamide derivatives | - | 5.85 and 4.53 | 5-Fluorouracil | - |
| Carboxamide derivative | A549 | 3.0 | - | - |
| Benzo[d]thiazolyl-methoxyphenyl-triazolyl methyl aniline | Various | 0.55 - 1.2 | - | - |
| Schiff Bases | HepG2 | ≥ 15.0 | - | - |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing
4.1.1. Agar Well Diffusion Method
Caption: Workflow for the Agar Well Diffusion antimicrobial susceptibility test.
Protocol: [2]
-
Prepare sterile Mueller-Hinton agar plates.
-
Spread a standardized inoculum of the test microorganism uniformly across the agar surface.
-
Create wells (6 mm in diameter) in the agar using a sterile borer.
-
Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A well with the solvent alone serves as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
4.1.2. Broth Microdilution Method (for MIC Determination)
This method involves preparing serial dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates. A standardized suspension of the microorganism is added to each well, and the plates are incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for the MTT assay to determine cell viability and cytotoxicity.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Mechanism of Action: Signaling Pathways
The biological activities of p-[( p-aminophenyl)azo]benzoic acid derivatives are linked to their ability to modulate key signaling pathways involved in inflammation and cell survival. Two such pathways are the TNFα/NFκB and the iNOS/NO pathways.
Inhibition of the TNFα/NFκB Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates the nuclear factor-kappa B (NF-κB) signaling pathway.[6] This pathway is crucial in regulating immune responses, inflammation, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Some PABA derivatives have been shown to suppress neuroinflammation by inhibiting NF-κB signaling.[3]
Caption: Simplified diagram of the TNFα/NF-κB signaling pathway and a potential point of inhibition by azo derivatives.
Inhibition of the iNOS/NO Pathway
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles.[7] In inflammatory conditions and certain cancers, the overexpression of iNOS leads to excessive NO production, which can contribute to tissue damage and tumor progression. Some small molecules have been shown to inhibit iNOS expression and activity.[7][8]
Caption: The iNOS/NO pathway and potential points of inhibition by azo derivatives.
Conclusion and Future Directions
Derivatives of p-[( p-aminophenyl)azo]benzoic acid represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. Their straightforward synthesis allows for the creation of large libraries of analogues for structure-activity relationship (SAR) studies, which can guide the development of more potent and selective therapeutic agents.
The data presented in this guide highlight the potential of these compounds to inhibit the growth of various pathogens and cancer cell lines. The modulation of key signaling pathways such as NF-κB and iNOS provides a mechanistic basis for their observed biological effects.
Future research should focus on:
-
Optimizing lead compounds to enhance their efficacy and reduce potential toxicity.
-
Elucidating detailed molecular mechanisms of action, including the identification of specific protein targets.
-
In vivo studies in animal models to evaluate the therapeutic potential and pharmacokinetic properties of the most promising derivatives.
-
Exploring a broader range of biological activities , as the structural features of these compounds suggest potential for other therapeutic applications.
This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for further investigation into the therapeutic potential of p-[( p-aminophenyl)azo]benzoic acid derivatives.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response [benthamopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting the points of interaction of small molecules in the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
p-[(p-aminophenyl)azo]benzoic acid CAS number and safety data sheet (SDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound p-[(p-aminophenyl)azo]benzoic acid, identified by the CAS number 6925-48-0. This document outlines its chemical and physical properties, safety and handling information, and a detailed experimental protocol for its synthesis.
Chemical Identification and Properties
This compound is an azo compound characterized by the presence of a diazenyl group (-N=N-) connecting a p-aminophenyl group to a benzoic acid moiety.
Table 1: Physical and Chemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 6925-48-0[1][2][3] |
| Molecular Formula | C13H11N3O2[1][2] |
| Molecular Weight | 241.24 g/mol [3] |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | 485.4°C at 760 mmHg[1] |
| Density | 1.29 g/cm³[1] |
| Flash Point | 247.4°C[1] |
| Vapor Pressure | 3.09E-10 mmHg at 25°C[1] |
| Refractive Index | 1.642[1] |
| Solubility | Data not available |
| InChI Key | KJNBDJZDRNLJJG-UHFFFAOYSA-N[3] |
Safety Data Sheet (SDS) Summary
Table 2: GHS Hazard Statements for this compound [4]
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| H351 | Suspected of causing cancer |
General Safety Precautions for Handling Azo Dyes:
Azo dyes, as a class of compounds, are known to present certain hazards. Some azo dyes can cleave to form carcinogenic aromatic amines.[5][6] Therefore, the following general safety precautions are recommended:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a standard procedure for the synthesis of related azo compounds.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
p-aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Aniline
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization of p-aminobenzoic acid:
-
Dissolve a specific molar equivalent of p-aminobenzoic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5°C. Stir the mixture for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of aniline in dilute hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold aniline solution with constant stirring.
-
Make the solution alkaline by the slow addition of a cold sodium hydroxide solution to promote the coupling reaction. A colored precipitate of this compound should form.
-
-
Purification:
-
Filter the crude product and wash it with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.
-
Dry the purified product in a vacuum oven.
-
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not well-documented, the general concern with many azo dyes is their potential metabolic activation to carcinogenic aromatic amines.
Potential Metabolic Activation Pathway of Azo Dyes
Caption: General metabolic pathway of azo dyes leading to potential carcinogenicity.
This diagram illustrates the general mechanism by which some azo dyes can be metabolized by azo reductases, primarily in the liver and by intestinal microflora, to release aromatic amines. These amines can then undergo further metabolic activation to form reactive species that can bind to DNA, potentially leading to carcinogenic effects.
Disclaimer: This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
References
- 1. chemnet.com [chemnet.com]
- 2. This compound | 6925-48-0 [chemicalbook.com]
- 3. CAS 6925-48-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]- | C13H11N3O2 | CID 81343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safety of Azo Dyes Usage in Textiles Industry - Fibre2Fashion [fibre2fashion.com]
- 6. hqts.com [hqts.com]
literature review on p-[(p-aminophenyl)azo]benzoic acid synthesis mechanisms
This document provides an in-depth review of the synthesis mechanisms for p-[(p-aminophenyl)azo]benzoic acid, a significant azo compound. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding of the core synthetic pathways.
Core Synthesis Mechanism: Diazotization and Azo Coupling
The most prevalent and well-established method for synthesizing this compound is a two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction.[1] This classical approach is valued for its reliability and scalability.
Step 1: Diazotization of p-Aminobenzoic Acid
The synthesis begins with the conversion of p-aminobenzoic acid (PABA) into a diazonium salt. This is achieved by reacting the primary amino group of PABA with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures, typically between 0–5°C, to prevent the decomposition of the diazonium salt.[1][2] The resulting p-carboxyphenyldiazonium chloride is a reactive intermediate.
References
Methodological & Application
Application Note and Protocol: Synthesis of p-[(p-Aminophenyl)azo]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the chemical synthesis of p-[(p-aminophenyl)azo]benzoic acid. This compound is of interest in various research and development areas, including its use as a precursor for azo dyes and potential applications in medicinal chemistry.[1] The synthesis involves a classic diazotization-coupling reaction, a fundamental process in organic chemistry for the formation of azo compounds.
Principle of the Synthesis
The synthesis of this compound is achieved through a two-step process:
-
Diazotization: p-Aminobenzoic acid (PABA) is treated with an acidic solution of sodium nitrite to form a diazonium salt. This reaction is temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with aniline in a coupling reaction to form the final product, this compound.
Experimental Protocol
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| p-Aminobenzoic acid (PABA) | Reagent | Sigma-Aldrich | |
| Sodium nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | |
| Hydrochloric acid (HCl), concentrated | ACS Reagent | VWR | |
| Aniline | Reagent | Alfa Aesar | |
| Sodium hydroxide (NaOH) | ACS Reagent | Merck | |
| Ethanol, 95% | ACS Reagent | Pharmco-Aaper | |
| Glacial acetic acid | ACS Reagent | Baker | |
| Distilled water | |||
| Ice | |||
| Buchner funnel and flask | |||
| Beakers and Erlenmeyer flasks | |||
| Magnetic stirrer and stir bar | |||
| pH paper or pH meter | |||
| Melting point apparatus |
2.2. Step-by-Step Synthesis Procedure
Step 1: Diazotization of p-Aminobenzoic Acid
-
In a 250 mL beaker, dissolve 13.7 g (0.1 mol) of p-aminobenzoic acid in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate 100 mL beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 30 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-aminobenzoic acid solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The resulting solution contains the diazonium salt of p-aminobenzoic acid.
Step 2: Azo Coupling with Aniline
-
In a 500 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold aniline solution with continuous stirring.
-
A colored precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Acidify the reaction mixture by slowly adding glacial acetic acid until the pH is approximately 4-5. This will precipitate the product completely.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with copious amounts of cold distilled water to remove any unreacted salts and impurities.
-
Recrystallize the crude product from 95% ethanol to obtain purified orange-gold plates of this compound.[2]
-
Dry the purified crystals in a vacuum oven at 60-70 °C.
2.3. Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Melting Point: The expected melting point of the purified product is in the range of 248-250 °C.[2]
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure.
Quantitative Data Summary
| Parameter | Value |
| Molar mass of p-aminobenzoic acid | 137.14 g/mol |
| Molar mass of aniline | 93.13 g/mol |
| Molar mass of sodium nitrite | 69.00 g/mol |
| Molar mass of this compound | 241.25 g/mol [3][4] |
| Theoretical Yield | ~24.1 g |
| Expected Yield | 60-70%[2] |
| Melting Point (literature) | 248.5–249.5 °C (recrystallized)[2] |
Experimental Workflow Diagram
References
Application Notes and Protocols for p-[(p-aminophenyl)azo]benzoic acid as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-[(p-Aminophenyl)azo]benzoic acid is an azo dye that holds potential as a pH indicator for acid-base titrations. Its chemical structure, featuring both a carboxylic acid group and an amino group, allows for a distinct color change in response to variations in hydrogen ion concentration. This document provides detailed application notes and protocols for the preparation and use of this compound as a pH indicator in laboratory settings.
Physicochemical Properties and Indicator Characteristics
The utility of this compound as a pH indicator is grounded in its acidic and basic functional groups, which respond to changes in pH.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃O₂ |
| Molecular Weight | 241.24 g/mol |
| Predicted pKa | 3.79 ± 0.10 |
| Storage | 2-8°C, protect from light |
Table 2: pH Indicator Properties of this compound (Predicted and Inferred from Structurally Similar Compounds)
| Parameter | Description |
| Predicted pH Transition Range | ~ pH 3.0 - 5.0 (Estimated based on predicted pKa) |
| Color in Acidic Solution | Red (Predicted) |
| Color in Basic Solution | Yellow (Predicted) |
| Recommended Solvent | Ethanol |
| Recommended Concentration | 0.05% (w/v) |
Experimental Protocols
The following protocols are based on established methods for similar azo dye indicators and are recommended for the use of this compound.
Preparation of 0.05% Indicator Solution
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Volumetric flask (100 mL)
-
Analytical balance
-
Spatula
-
Weighing paper
Procedure:
-
Accurately weigh 0.05 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of ethanol to the volumetric flask.
-
Swirl the flask gently to dissolve the powder completely. A sonicator may be used to aid dissolution if necessary.
-
Once the solid is fully dissolved, add ethanol to the flask until the solution reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the indicator solution in a tightly sealed, light-protected container at 2-8°C.
Acid-Base Titration Protocol
This protocol describes a general procedure for a strong acid-strong base titration. The indicator is also expected to be suitable for weak acid-strong base titrations.
Materials:
-
0.05% this compound indicator solution
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solution of a strong base with unknown concentration (e.g., NaOH)
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
-
Burette stand and clamp
-
White tile or paper
Procedure:
-
Rinse the burette with a small amount of the strong base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette 25.00 mL of the strong acid solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the 0.05% this compound indicator solution to the Erlenmeyer flask. The solution should exhibit the acidic color of the indicator (predicted to be red).
-
Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.
-
Slowly add the strong base from the burette to the Erlenmeyer flask while constantly swirling the flask to ensure thorough mixing.
-
Continue adding the base dropwise as the endpoint is approached. The endpoint is reached when the solution shows a distinct and permanent color change from the acidic color (red) to the basic color (yellow).
-
Record the final burette reading. The volume of base used is the difference between the final and initial readings.
-
Repeat the titration at least two more times to ensure concordant results.
Visualizations
Titration Workflow
The following diagram illustrates the general workflow for performing an acid-base titration using this compound as an indicator.
Caption: Workflow for acid-base titration.
Indicator Color Change Mechanism
This diagram illustrates the principle of the color change of this compound in response to pH changes.
Caption: pH-dependent color transition.
Application Notes and Protocols for p-[(p-aminophenyl)azo]benzoic acid in Dye-Sensitized Solar Cells (DSSCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-[(p-aminophenyl)azo]benzoic acid is an azo dye that possesses the necessary structural features to function as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs).[1][2] Azo dyes are recognized for their strong light absorption in the visible spectrum, facile synthesis, and cost-effectiveness, making them attractive alternatives to more expensive ruthenium-based sensitizers.[1][3] The molecule's architecture includes a carboxylic acid group (-COOH) which can act as an anchoring group to the titanium dioxide (TiO₂) photoanode, and an amino group (-NH₂) which serves as an electron donor, connected by a π-conjugated azo bridge (–N=N–).[1][2] This donor-π-acceptor (D-π-A) structure is fundamental for efficient charge separation and injection into the semiconductor's conduction band.[4]
These application notes provide a comprehensive overview of the properties of this compound and a detailed protocol for its application in the fabrication and characterization of DSSCs.
Physicochemical Properties and Performance Data
While specific performance data for DSSCs sensitized with this compound is not extensively documented in peer-reviewed literature, the following tables summarize its known physicochemical properties and typical performance ranges observed for similar azo dyes used in DSSCs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6925-48-0 | [5] |
| Molecular Formula | C₁₃H₁₁N₃O₂ | [5] |
| Molecular Weight | 241.25 g/mol | [5] |
| Appearance | Not specified (typically colored powder) | |
| Boiling Point | 485.4°C at 760 mmHg | [5] |
| Density | 1.29 g/cm³ | [5] |
Table 2: Representative Performance of Azo Dye-Sensitized Solar Cells
The following data is a compilation from various studies on different azo dyes and serves as a reference for the expected performance. Actual values for this compound may vary.
| Dye Structure | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| (2-hydroxynaphthalene-1-ylazo)benzoic acid derivative | ~1.5 - 2.5 | ~0.5 - 0.6 | ~0.6 - 0.7 | ~0.6 - 1.0 | [1] |
| 1,8-naphthalimide based azo dyes | Not specified | Not specified | Not specified | 2.11 - 2.32 | [6] |
| D-π-A dye with cyano-benzoic acid anchor | Not specified | Not specified | Not specified | 3.3 | [7] |
| Dual-channel D-(π-A)2 dyes | Not specified | Not specified | Not specified | up to 5.74 | [8] |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound and the fabrication and characterization of a DSSC using this dye.
Synthesis of this compound
A general synthesis for azo dyes derived from benzoic acid involves diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.
Materials:
-
p-aminobenzoic acid
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization: Dissolve p-aminobenzoic acid in an aqueous solution of hydrochloric acid. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-aminobenzoic acid solution while maintaining the temperature between 0-5°C. Stir the mixture for 30 minutes to form the diazonium salt.
-
Azo Coupling: In a separate beaker, dissolve aniline in an aqueous solution of hydrochloric acid and cool it to 0-5°C.
-
Slowly add the diazonium salt solution to the aniline solution with vigorous stirring, keeping the temperature below 5°C.
-
Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate to promote the coupling reaction.
-
Continue stirring the mixture in the ice bath for 1-2 hours. The colored azo dye will precipitate out of the solution.
-
Purification: Filter the crude product and wash it with cold water. Recrystallize the solid from an appropriate solvent such as ethanol to obtain the purified this compound.
-
Dry the final product in a vacuum oven. Characterize the compound using techniques like FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[1]
Fabrication of Dye-Sensitized Solar Cell
This protocol outlines the assembly of a standard DSSC.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
This compound dye solution (0.3-0.5 mM in ethanol or a mixture of acetonitrile and tert-butanol)
-
Iodide/triiodide electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinized counter electrode (or graphite coated FTO glass)
-
Surlyn or Parafilm spacer
-
Ethanol, isopropanol, acetonitrile
-
Binder clips
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a strip of Scotch tape along the edges of the conductive side of one FTO slide to control the thickness of the TiO₂ film.[9]
-
Deposit the TiO₂ paste onto the FTO glass and spread it evenly using a doctor blade or a glass rod.[9]
-
Remove the tape and anneal the TiO₂ coated electrode in a furnace. A typical procedure is to heat it to 450-500°C for 30 minutes. Let it cool down to about 80°C before the next step.
-
-
Dye Sensitization:
-
Counter Electrode Preparation:
-
Prepare a platinized counter electrode by depositing a few drops of H₂PtCl₆ solution (e.g., 5 mM in isopropanol) on the conductive side of another FTO glass slide and heating it to 400°C for 15-20 minutes.[9] Alternatively, a layer of graphite can be applied by drawing with a pencil on the conductive surface.[9]
-
-
DSSC Assembly:
-
Place a spacer (e.g., a 25-60 µm thick Surlyn or Parafilm) on the dye-sensitized TiO₂ electrode.
-
Place the counter electrode on top of the photoanode, offsetting the slides to allow for electrical contact.
-
Heat the assembly on a hot plate to seal the electrodes together.
-
Introduce the electrolyte solution into the cell through pre-drilled holes in the counter electrode or by capillary action before final sealing.
-
Seal the holes with a small piece of Surlyn and a coverslip.
-
Use binder clips to hold the cell together for testing.[9]
-
Characterization of the DSSC
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat or a source meter
-
Voltmeter and Ammeter
Procedure:
-
Connect the photoanode and the counter electrode of the assembled DSSC to the measurement setup.
-
Illuminate the cell with the solar simulator.
-
Measure the current-voltage (I-V) characteristics of the cell by sweeping the voltage and recording the corresponding current.
-
From the I-V curve, determine the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).
-
Calculate the power conversion efficiency (PCE) using the following formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).
Visualizations
Chemical Structure and Electron Transfer Pathway
Caption: Electron transfer processes in a DSSC sensitized by a D-π-A azo dye.
DSSC Fabrication Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 6925-48-0 | Benchchem [benchchem.com]
- 3. Synthesis of azo dyes for use in dye-sensitized solar cells [morressier.com]
- 4. mdpi.com [mdpi.com]
- 5. chemnet.com [chemnet.com]
- 6. Acid azo dyes for efficient molecular photovoltaic: study of dye-sensitized solar cells performance [pccc.icrc.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. www3.nd.edu [www3.nd.edu]
- 10. researchgate.net [researchgate.net]
Application Note: Protocol for Staining Biological Samples with p-[(p-aminophenyl)azo]benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-[(p-aminophenyl)azo]benzoic acid is an organic compound belonging to the azo dye family, characterized by the presence of a diazene bridge (-N=N-) connecting two aromatic rings.[1] Its molecular formula is C13H11N3O2, and it has a molecular weight of 241.24 g/mol .[2] The structure incorporates both a carboxylic acid (-COOH) and an amino (-NH2) functional group, which provides the potential for electrostatic and hydrogen bonding interactions with biological macromolecules.[3]
While this compound is not a conventionally documented stain for routine histology or cytology, its properties as an azo dye suggest its utility as a non-specific protein and general cytoplasmic stain. Azo dyes like Amido Black 10B are widely used to stain proteins on membranes and in tissues.[4] This document provides a generalized protocol for the application of this compound for staining fixed biological samples, including cultured cells and tissue sections. The protocol is based on the general principles of azo dye staining and should be optimized for specific applications.[5]
Experimental Protocols
This protocol provides a starting point for staining either paraffin-embedded tissue sections or cultured cells on glass slides. Optimization of dye concentration, pH, and incubation time is highly recommended.
1. Required Materials
-
Stain: this compound (CAS 6925-48-0)[6]
-
Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Glacial Acetic Acid
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton™ X-100 or Tween® 20 (for cultured cells)
-
Mounting medium (e.g., DPX or aqueous mounting medium)
-
-
Equipment:
-
Microscope slides and coverslips
-
Staining jars
-
Micropipettes
-
Light microscope
-
Fume hood
-
2. Reagent Preparation
-
Fixation Solution: 4% PFA or 10% NBF.
-
Staining Solution (0.5% w/v):
-
Weigh 0.5 g of this compound.
-
Dissolve in 90 mL of 70% ethanol.
-
Add 10 mL of glacial acetic acid.
-
Stir until fully dissolved. This acidic solution enhances binding to basic proteins.
-
-
Destain/Wash Solution: 70% ethanol with 1% glacial acetic acid.
3. Protocol for Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in running tap water: 5 minutes.
-
-
Staining:
-
Immerse slides in the Staining Solution for 5-10 minutes.
-
-
Washing and Differentiation:
-
Briefly rinse slides in the Destain/Wash Solution for 10-30 seconds to remove excess stain. (Note: This step is critical for controlling staining intensity).
-
Rinse in 70% ethanol for 1 minute.
-
-
Dehydration and Mounting:
-
Immerse in 95% Ethanol: 1 change, 2 minutes.
-
Immerse in 100% Ethanol: 2 changes, 2 minutes each.
-
Immerse in Xylene: 2 changes, 3 minutes each.
-
Apply a drop of mounting medium to the tissue and place a coverslip.
-
4. Protocol for Cultured Cells on Coverslips
-
Fixation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
For intracellular targets, incubate with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Staining:
-
Incubate coverslips with the Staining Solution for 3-5 minutes.
-
-
Washing:
-
Briefly rinse in the Destain/Wash Solution for 5-10 seconds.
-
Wash three times with PBS.
-
-
Mounting:
-
Mount coverslips onto microscope slides using an appropriate aqueous or permanent mounting medium.
-
Data Presentation
Quantitative optimization is crucial for achieving desired staining results. The following tables provide recommended starting conditions and an example of how to present optimization data.
Table 1: Recommended Starting Parameters for Staining Protocol
| Parameter | Tissue Sections | Cultured Cells | Purpose |
|---|---|---|---|
| Fixative | 10% NBF | 4% PFA | Cross-links proteins to preserve morphology. |
| Stain Concentration | 0.5% (w/v) | 0.5% (w/v) | Provides color to target structures. |
| Staining Time | 5-10 min | 3-5 min | Allows dye to penetrate and bind to tissue. |
| Destain Time | 10-30 sec | 5-10 sec | Removes non-specific background staining. |
Table 2: Example Data for Staining Optimization (Note: Data are illustrative and represent a potential outcome of an optimization experiment.)
| Stain Concentration (% w/v) | Staining Time (min) | Observed Signal Intensity | Background Level |
|---|---|---|---|
| 0.1% | 5 | + (Weak) | Low |
| 0.5% | 5 | +++ (Strong) | Moderate |
| 0.5% | 10 | ++++ (Very Strong) | Moderate-High |
| 1.0% | 5 | ++++ (Very Strong) | High |
Visualizations
Experimental Workflow Diagram
References
- 1. jchemrev.com [jchemrev.com]
- 2. Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]- | C13H11N3O2 | CID 81343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6925-48-0 | Benchchem [benchchem.com]
- 4. Amido black 10B - Wikipedia [en.wikipedia.org]
- 5. A note on the use of the azo dye methods in the enzyme histochemistry of nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 6925-48-0 [chemicalbook.com]
Application Notes and Protocols for MOFs Utilizing p-[(p-aminophenyl)azo]benzoic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable structures, and functional versatility make them promising candidates for various applications, including drug delivery, catalysis, and sensing. The choice of the organic linker is crucial in determining the properties and functionality of the MOF. p-[(p-aminophenyl)azo]benzoic acid is a bifunctional organic linker featuring a carboxylic acid group for coordination with metal centers and an amino group, along with a photoswitchable azo bond, which can be leveraged for advanced applications. The amino group provides a site for post-synthetic modification, allowing for the introduction of further functionalities.[1] The azo group can undergo trans-cis isomerization upon light irradiation, which can be exploited for controlled guest release or catalytic activity modulation.[2]
This document provides detailed application notes and protocols for the use of this compound as a linker in the synthesis and application of MOFs.
Synthesis of the Linker and MOF
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard synthesis of a similar azo compound, p-phenylazobenzoic acid.[3]
Materials:
-
p-aminobenzoic acid
-
Nitrosobenzene
-
Glacial acetic acid
-
Ethanol (95%)
-
Büchner funnel and filter paper
-
Erlenmeyer flask (1 L)
Procedure:
-
Dissolve 0.39 mole of p-aminobenzoic acid in 390 ml of warm glacial acetic acid in a 1-L Erlenmeyer flask.
-
Cool the solution to room temperature.
-
Add 0.39 mole of nitrosobenzene to the solution and shake until it dissolves.
-
Stopper the flask and allow the solution to stand for 12 hours at room temperature. Crystallization of the product should begin after approximately 15 minutes.
-
Collect the this compound crystals on a Büchner funnel and wash with acetic acid, followed by water.
-
Air-dry the product.
-
For further purification, recrystallize the acid from 95% ethanol.
Protocol 2: General Synthesis of a MOF using this compound
This is a general solvothermal synthesis protocol that can be adapted for various metal sources.
Materials:
-
This compound linker
-
Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
In a typical synthesis, dissolve the metal salt and the this compound linker in the chosen solvent in a glass vial. The molar ratio of metal to linker will need to be optimized for the specific MOF being synthesized.
-
Seal the vial and place it in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for a designated period (typically 12-72 hours).
-
After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh solvent, and dried.
-
Activation of the MOF to remove residual solvent from the pores is typically achieved by heating under vacuum.
Characterization of the MOF
A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and stability.
| Characterization Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the MOF. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise atomic arrangement and crystal structure.[4] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and determine the temperature of solvent removal and framework decomposition.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the linker and confirm their coordination to the metal centers.[4] |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution of the MOF.[4] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles.[4] |
Applications
Drug Delivery
The porous nature of MOFs allows for the encapsulation of therapeutic agents, and the functional groups on the linker can provide stimuli-responsive release mechanisms. The azo group in the linker can be utilized for photo-responsive drug release, while the amino group can be functionalized for targeted delivery. The inherent pH-sensitivity of some MOF structures can also be exploited for drug release in acidic tumor microenvironments.[5][6]
Quantitative Data for Drug Delivery in Related MOF Systems:
| MOF System | Drug | Drug Loading Capacity | Release Conditions | Reference |
| ZIF-8 | Doxorubicin (DOX) | ~51.3 mg g⁻¹ | pH 5.0 | [7] |
| UiO-66 | Alendronate (AL) | 1.06 g g⁻¹ | pH 5.5 | [7] |
| Zn-based MOF | Doxorubicin (DOX) | 33.74% | pH 3.8 | [8] |
| Fe-MOFs (MIL-53) | - | - | pH-responsive | [9] |
| Zn-cpon-1 | 5-Fluorouracil (5-FU) | 44.75% (w/w) | pH and temperature responsive | [9] |
| HKUST-1 | Felodipine | 33.7 mg/g | - | [10] |
| HKUST-1 | Ketoprofen | 58 mg/g | - | [10] |
| HKUST-1 | Ibuprofen | 79 mg/g | - | [10] |
Protocol 3: Drug Loading into the MOF
Materials:
-
Activated MOF
-
Drug of interest
-
Solvent in which the drug is soluble
-
Centrifuge
Procedure:
-
Disperse a known amount of the activated MOF in a solution of the drug.
-
Stir the suspension for a predetermined time (e.g., 24 hours) at room temperature to allow for drug encapsulation within the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the collected solid with fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or by dissolving a known amount of the drug-loaded MOF and analyzing the drug content.
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS buffer in a dialysis bag or a centrifuge tube.
-
Place the container in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
For photo-responsive release, the setup can be irradiated with UV or visible light at specific time points.
Caption: Workflow for drug delivery application of the MOF.
Catalysis
The amino groups on the linker can act as basic catalytic sites, while the metal nodes can function as Lewis acid sites. This combination can facilitate a variety of organic transformations. The photocatalytic activity of MOFs can also be harnessed for degradation of pollutants.[11][12][13]
Quantitative Data for Catalysis in Related MOF Systems:
| MOF System | Reaction | Product Yield | Reference |
| Pb(BDC)₀.₁₆(BDC-NH₂)₀.₀₄ | Knoevenagel–Doebner reaction | 80–91% | [14] |
| Zr-AzoBDC | Direct amidation of benzoic acids | High yields | [15] |
| UiO-66-NH₂ | Rhodamine B degradation | 60% in 30 min | [12] |
| Cu-doped NH₂-MIL-125(Ti) | Methyl Orange degradation | 98.2% in 90 min | [12] |
Protocol 5: Heterogeneous Catalysis
Materials:
-
Activated MOF catalyst
-
Reactants
-
Solvent
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Add the reactants, solvent, and the MOF catalyst to the reaction vessel.
-
Stir the reaction mixture at a specific temperature for the required duration.
-
Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by GC or HPLC.
-
After the reaction is complete, separate the MOF catalyst from the reaction mixture by filtration or centrifugation.
-
The catalyst can be washed, dried, and reused for subsequent reaction cycles to test its recyclability.
-
The product can be isolated from the filtrate by standard workup procedures.
Caption: Workflow for a typical heterogeneous catalysis experiment.
Sensing
The luminescence properties of MOFs can be utilized for sensing applications. The presence of specific analytes can lead to quenching or enhancement of the MOF's fluorescence, allowing for their detection. The amino groups on the linker can serve as recognition sites for certain analytes.
Quantitative Data for Sensing in Related MOF Systems:
| MOF System | Analyte | Limit of Detection (LOD) | Reference |
| HNU-52 | Nitrofurantoin | 9.2 × 10⁻⁷ M | [16] |
| HNU-52 | Nitrofurazone | 7.2 × 10⁻⁷ M | [16] |
| Al-MIL-53-NO₂@PVDF MMM | H₂S | 92.31 nM | [17] |
| Cd–PPCA | Homocysteine (Hcy) | 40 nM | [17] |
| MOF-5@MWCNTs/GCE | Acetaminophenol (AP) | 0.061 μM | [18] |
| MOF-5@MWCNTs/GCE | Dopamine (DA) | 0.0075 μM | [18] |
Protocol 6: Fluorescence-Based Sensing
Materials:
-
Activated MOF dispersed in a suitable solvent
-
Analyte solutions of varying concentrations
-
Fluorometer
Procedure:
-
Prepare a stock dispersion of the MOF in a suitable solvent.
-
In a series of cuvettes, add a fixed amount of the MOF dispersion.
-
Add varying concentrations of the analyte solution to each cuvette.
-
Record the fluorescence emission spectra of each sample after a specific incubation time.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.
-
The limit of detection (LOD) can be calculated from the calibration curve.
-
To test for selectivity, perform the same experiment with other potential interfering species.
Caption: Workflow for fluorescence-based sensing experiments.
Conclusion
MOFs constructed with the this compound linker hold significant promise for a range of applications in drug development and beyond. The protocols and data presented here, based on related systems, provide a strong foundation for researchers to explore the potential of these novel materials. The unique combination of a coordinative carboxylic acid, a functionalizable amino group, and a photoswitchable azo moiety within a single linker opens up exciting possibilities for the design of smart, multi-functional MOFs. Further research will be crucial to fully elucidate the specific properties and performance of MOFs incorporating this particular linker.
References
- 1. Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification [ejchem.journals.ekb.eg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of MOFs in pH-dependent drug delivery systems: progress in the last decade - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–Organic Framework‐Based Stimuli‐Responsive Systems for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Application of Metal–Organic Framework-Based Composite Materials for Photodegradation of Dye Pollutants in Wastewater [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of p-[(p-aminophenyl)azo]benzoic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of p-[(p-aminophenyl)azo]benzoic acid in solution using High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a robust and sensitive method for the separation and quantification of this compound from complex mixtures. The following protocol is a general guideline and should be optimized and validated for specific applications.
Experimental Protocol
a) Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.
-
A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended for the separation.
b) Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
c) Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent such as methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the sample containing this compound in the mobile phase, and filter through a 0.45 µm syringe filter before injection.
d) Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is recommended. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A starting point for the gradient could be:
-
0-3 min: 30% B
-
3-15 min: Increase to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength between 350-450 nm is likely appropriate. The optimal wavelength should be determined by examining the UV spectrum of a standard solution.
e) Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following table summarizes typical performance characteristics for the HPLC analysis of azo dyes. These values should be experimentally determined for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.4 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
UV-Visible (UV-Vis) Spectrophotometry Method
UV-Vis spectrophotometry provides a simple and rapid method for the quantification of this compound in solutions where it is the primary absorbing species.
Experimental Protocol
a) Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
b) Reagents and Standards:
-
Ethanol or Methanol (spectroscopic grade)
-
This compound reference standard
c) Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., ethanol).
-
Scan the solution over a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax). Azo compounds typically exhibit strong absorption in the visible region.[1]
d) Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent and dilute as necessary to bring the absorbance within the linear range of the instrument.
e) Measurement and Data Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Measure the absorbance of the blank (solvent), the calibration standards, and the sample solutions.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample using the calibration curve and the Beer-Lambert law (A = εbc).
Data Presentation
The following table summarizes the expected quantitative data for the UV-Vis spectrophotometric analysis.
| Parameter | Description |
| λmax | Wavelength of maximum absorbance (to be determined experimentally) |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λmax (to be determined experimentally) |
| Linearity Range | The concentration range over which the Beer-Lambert law is obeyed (e.g., 0.5 - 25 µg/mL) |
| Correlation Coefficient (r²) | > 0.995 |
Mandatory Visualizations
Caption: General workflow for the quantification of this compound.
References
Application Note & Protocol: Preparation of a Stock Solution of p-[(p-aminophenyl)azo]benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-[(p-Aminophenyl)azo]benzoic acid is an azo compound containing both a carboxylic acid and an amino functional group.[1][2][3] Azo compounds are noted for their chromophoric properties.[2] The preparation of a stable, concentrated stock solution is a critical first step for its use in various research applications, including biological assays and material science. This document provides a detailed protocol for the preparation of a stock solution of this compound, including recommendations for solvent selection, concentration, and handling.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃O₂ | [1][4] |
| Molecular Weight | 241.25 g/mol | [4] |
| Appearance | Solid powder | - |
| Storage | Store at room temperature, protect from light. | [5] |
Solubility Data
| Solvent | Expected Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent known to dissolve a wide range of organic compounds, including aromatic acids and dyes.[6] A structurally similar azo dye succinimidyl ester is soluble in DMSO.[7] |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent with broad solubilizing capabilities for organic molecules. |
| Methanol (MeOH) | Moderate | The related compound, p-aminobenzoic acid, exhibits high solubility in methanol.[8] |
| Ethanol (EtOH) | Moderate | p-Aminobenzoic acid is also highly soluble in ethanol.[8] Ethanol is a common solvent for the preparation of stock solutions of other azo dyes.[9] |
| Water | Low | Aromatic carboxylic acids generally have low solubility in neutral aqueous solutions. Solubility can be increased in alkaline conditions (e.g., by adding NaOH) due to salt formation.[10] |
Recommendation: For most research applications requiring a high concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For applications where DMSO may interfere, ethanol or methanol can be tested, although lower concentrations may be achieved.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 10 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 241.25 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
15 mL polypropylene or glass vial with a screw cap
-
Micropipettes and sterile, filtered tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.010 L x 241.25 g/mol = 24.125 mg
-
-
Weigh the compound:
-
Tare a clean, dry 15 mL vial on an analytical balance.
-
Carefully weigh approximately 24.13 mg of this compound directly into the vial. Record the exact weight.
-
-
Add the solvent:
-
Using a micropipette, add 10 mL of anhydrous DMSO to the vial containing the compound.
-
-
Dissolve the compound:
-
Securely cap the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all solid has dissolved. If necessary, sonicate the vial for 5-10 minutes in a water bath to aid dissolution. A completely dissolved dye solution should be clear and free of particulates.[11]
-
-
Storage:
-
Store the stock solution at -20°C for long-term storage. For short-term storage (a few days to a couple of weeks), 2-8°C is acceptable.[11] Protect the solution from light to prevent photodegradation.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical reagents.
-
This compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3] Handle with care in a well-ventilated area or fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the stock solution.
Caption: Workflow for stock solution preparation.
References
- 1. chemnet.com [chemnet.com]
- 2. This compound | 6925-48-0 | Benchchem [benchchem.com]
- 3. Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]- | C13H11N3O2 | CID 81343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6925-48-0 [chemicalbook.com]
- 5. This compound | 6925-48-0 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
Application Notes and Protocols for the Incorporation of p-[(p-aminophenyl)azo]benzoic Acid into Polymer Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of active pharmaceutical ingredients (APIs) into polymer films is a rapidly advancing field in drug delivery. These films offer a versatile platform for controlled and targeted drug release, enhancing therapeutic efficacy while minimizing side effects. This document provides detailed application notes and protocols for the incorporation of p-[(p-aminophenyl)azo]benzoic acid into polymer films. This azo compound is of particular interest for colon-specific drug delivery systems due to the selective cleavage of the azo bond by azoreductase enzymes present in the colonic microflora. This targeted release mechanism can be harnessed for localized treatment of colon diseases, such as inflammatory bowel disease and colon cancer.
The following sections detail the synthesis of this compound, methods for its incorporation into polymer films, characterization techniques, and protocols for evaluating drug release.
Synthesis of this compound
The synthesis of this compound is typically achieved through a diazo coupling reaction. A general procedure involves the diazotization of p-aminobenzoic acid followed by coupling with aniline.
Experimental Protocol: Synthesis of this compound
-
Diazotization of p-Aminobenzoic Acid:
-
Dissolve a specific molar equivalent of p-aminobenzoic acid in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve an equimolar amount of aniline in a dilute basic solution (e.g., sodium hydroxide).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the aniline solution with constant stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours. A colored precipitate of this compound will form.
-
-
Isolation and Purification:
-
Filter the precipitate using vacuum filtration.
-
Wash the product with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified this compound.
-
Dry the purified product in a vacuum oven.
-
Incorporation into Polymer Films
The solvent casting method is a widely used technique for preparing polymer films with incorporated active agents due to its simplicity and ability to achieve a uniform dispersion of the compound.
Experimental Protocol: Solvent Casting of Polymer Films
-
Polymer Solution Preparation:
-
Dissolve a suitable polymer (e.g., Polyvinyl Alcohol (PVA), Chitosan, Eudragit® polymers) in an appropriate solvent to form a homogenous solution. The choice of solvent will depend on the polymer's solubility.
-
Stir the solution until the polymer is completely dissolved. This may require gentle heating.
-
-
Incorporation of this compound:
-
Dissolve a predetermined amount of this compound in a small amount of a suitable co-solvent.
-
Add the dissolved azo compound solution to the polymer solution dropwise with continuous stirring to ensure uniform mixing.
-
-
Casting and Drying:
-
Pour the resulting mixture into a petri dish or onto a flat glass surface.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature or in a controlled-temperature oven.
-
Once the film is formed, peel it carefully from the casting surface.
-
Dry the film further in a vacuum oven to remove any residual solvent.
-
Characterization of the Polymer Films
The successful incorporation and the physicochemical properties of the this compound-loaded polymer films should be characterized using various analytical techniques.
| Parameter | Analytical Technique | Expected Outcome |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Visualization of the film's surface to assess uniformity and the presence of any drug crystals. |
| Drug-Polymer Interaction | Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of characteristic peaks of the azo compound and the polymer, and any shifts indicating interaction. |
| Crystallinity | X-ray Diffraction (XRD) | Determination of the crystalline or amorphous nature of the incorporated drug within the polymer matrix. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluation of the thermal decomposition profile of the film. |
| Loading Efficiency | UV-Vis Spectroscopy | Quantification of the amount of this compound successfully incorporated into the film. |
| Swelling Index | Gravimetric Method | Measurement of the film's ability to absorb water, which influences drug release. |
Table 1: Characterization Techniques for Polymer Films
Quantitative Data
The following tables present hypothetical but representative data that could be obtained from the characterization of this compound-loaded polymer films.
| Formulation | Polymer Matrix | Azo Compound Concentration (% w/w) | Film Thickness (μm) | Loading Efficiency (%) |
| F1 | PVA | 1 | 100 ± 5 | 95.2 ± 2.1 |
| F2 | PVA | 5 | 105 ± 7 | 92.8 ± 1.8 |
| F3 | Chitosan | 1 | 98 ± 6 | 96.5 ± 2.5 |
| F4 | Chitosan | 5 | 102 ± 8 | 94.1 ± 1.9 |
Table 2: Formulation and Physical Properties of Polymer Films
| Formulation | Swelling Index (%) in Simulated Gastric Fluid (pH 1.2) | Swelling Index (%) in Simulated Intestinal Fluid (pH 7.4) |
| F1 | 150 ± 10 | 250 ± 15 |
| F2 | 145 ± 12 | 240 ± 18 |
| F3 | 180 ± 15 | 300 ± 20 |
| F4 | 170 ± 13 | 280 ± 22 |
Table 3: Swelling Behavior of Polymer Films
Drug Release Studies
In vitro drug release studies are crucial to evaluate the performance of the formulated films. These studies are typically conducted in simulated physiological fluids. For colon-specific delivery, release studies should also be performed in a medium containing azoreductase.
Experimental Protocol: In Vitro Drug Release
-
Release Medium Preparation:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 7.4).
-
For colon-specific release, prepare a simulated colonic fluid containing rat cecal contents or a commercially available azoreductase enzyme.
-
-
Release Study:
-
Cut a known size of the polymer film and place it in a dissolution apparatus containing the release medium.
-
Maintain the temperature at 37 ± 0.5 °C and stir at a constant speed.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
-
Quantification:
-
Analyze the withdrawn samples for the concentration of this compound using a suitable analytical method, such as UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
-
| Time (hours) | Cumulative Release (%) in SGF (F1) | Cumulative Release (%) in SIF (F1) | Cumulative Release (%) in Colonic Fluid (F1) |
| 1 | 5.2 ± 0.5 | 8.1 ± 0.7 | 15.6 ± 1.2 |
| 2 | 8.9 ± 0.8 | 12.5 ± 1.1 | 35.8 ± 2.5 |
| 4 | 12.3 ± 1.1 | 18.9 ± 1.5 | 75.4 ± 4.1 |
| 8 | 15.8 ± 1.4 | 25.4 ± 2.0 | 98.2 ± 3.8 |
| 12 | 18.2 ± 1.6 | 30.1 ± 2.3 | 99.5 ± 3.5 |
| 24 | 20.5 ± 1.8 | 35.6 ± 2.8 | 99.8 ± 3.2 |
Table 4: In Vitro Drug Release Profile
Visualizations
Caption: Experimental workflow for polymer film incorporation.
Caption: Targeted drug release and action in the colon.
Application Notes and Protocols: p-[(p-Aminophenyl)azo]benzoic Acid Functionalization of Nanoparticles for Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with specific ligands to create highly sensitive and selective sensors is a rapidly advancing field with significant implications for diagnostics, environmental monitoring, and drug development. This document provides detailed application notes and protocols for the functionalization of gold nanoparticles (AuNPs) with p-[(p-aminophenyl)azo]benzoic acid (p-AAB). The unique structure of p-AAB, featuring an azo chromophore and both amino and carboxylic acid functional groups, makes it a versatile ligand for developing colorimetric and electrochemical nanosensors. The azo group's electronic properties can be perturbed by the binding of an analyte to the functional groups, leading to a detectable signal. This allows for the potential detection of a wide range of analytes, including metal ions and biomolecules.
Principle of Sensing
The sensing mechanism of p-AAB functionalized nanoparticles is primarily based on the interaction of the target analyte with the functional groups (amino and carboxylic acid) of the p-AAB molecule on the nanoparticle surface. This interaction can induce a change in the electronic properties of the azo bond, leading to a shift in the surface plasmon resonance (SPR) of the gold nanoparticles. This shift is observable as a color change in the colloidal solution, enabling colorimetric detection. Alternatively, the binding event can alter the electrochemical properties of the functionalized nanoparticles, allowing for electrochemical detection. The specificity of the sensor can be tuned by modifying the p-AAB structure or the nanoparticle core material.
Experimental Protocols
Part 1: Synthesis of this compound (p-AAB) Ligand
This protocol is adapted from established methods for the synthesis of azo dyes.
Materials:
-
p-Aminobenzoic acid
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Ethanol
-
Distilled water
Procedure:
-
Diazotization of p-Aminobenzoic Acid:
-
Dissolve a specific molar equivalent of p-aminobenzoic acid in a dilute HCl solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
-
Preparation of the Coupling Component:
-
Dissolve an equimolar amount of aniline in a dilute NaOH solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold aniline solution with constant stirring.
-
Maintain the temperature below 5 °C.
-
A colored precipitate of this compound will form.
-
Continue stirring for 1-2 hours.
-
-
Isolation and Purification:
-
Filter the precipitate and wash it with cold distilled water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure p-AAB.
-
Dry the purified p-AAB in a vacuum oven.
-
Part 2: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of citrate-stabilized gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium citrate (Na₃C₆H₅O₇)
-
Distilled water
Procedure:
-
Heat a solution of HAuCl₄ (e.g., 1 mM) in distilled water to a vigorous boil with constant stirring.
-
Rapidly add a specific volume of trisodium citrate solution (e.g., 38.8 mM) to the boiling HAuCl₄ solution.
-
The solution will undergo a series of color changes, from yellow to colorless, then to a deep red or burgundy color, indicating the formation of AuNPs.
-
Continue boiling and stirring for another 15-30 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (for SPR peak) and Transmission Electron Microscopy (TEM) (for size and morphology).
Part 3: Functionalization of AuNPs with p-AAB
This protocol utilizes EDC/NHS chemistry to covalently link the carboxylic acid group of p-AAB to amine-functionalized AuNPs. For this protocol, we will first modify the citrate-capped AuNPs to have an amine surface.
Materials:
-
Synthesized citrate-stabilized AuNPs
-
(3-Aminopropyl)trimethoxysilane (APTMS) or similar aminosilane
-
This compound (p-AAB)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Ethanol
Procedure:
-
Amine Functionalization of AuNPs:
-
To the citrate-stabilized AuNP solution, add APTMS and stir for 24 hours at room temperature.
-
Centrifuge the solution to pellet the amine-functionalized AuNPs (AuNPs-NH₂).
-
Remove the supernatant and resuspend the nanoparticles in ethanol. Repeat the washing step twice with ethanol and finally resuspend in PBS.
-
-
Activation of p-AAB:
-
Dissolve p-AAB in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add EDC and NHS to the p-AAB solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to AuNPs-NH₂:
-
Add the activated p-AAB solution to the AuNPs-NH₂ suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
-
Purification of p-AAB Functionalized AuNPs:
-
Centrifuge the solution to pellet the p-AAB functionalized AuNPs.
-
Remove the supernatant and wash the nanoparticles with PBS to remove unreacted reagents. Repeat the washing step three times.
-
Resuspend the final p-AAB functionalized AuNPs in a suitable buffer for storage and further use.
-
Part 4: Characterization of p-AAB Functionalized AuNPs
Techniques:
-
UV-Vis Spectroscopy: To confirm the functionalization by observing a shift in the SPR peak of the AuNPs.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of p-AAB on the nanoparticle surface.
-
Transmission Electron Microscopy (TEM): To assess the size, morphology, and dispersion of the functionalized nanoparticles.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To determine the hydrodynamic diameter and surface charge of the nanoparticles before and after functionalization.
Application Example: Colorimetric Sensing of a Target Analyte
This section provides a general protocol for using p-AAB functionalized AuNPs for the colorimetric detection of a hypothetical analyte (e.g., a heavy metal ion like Cu²⁺ or a biomolecule with specific binding affinity).
Materials:
-
p-AAB functionalized AuNPs suspension
-
Target analyte standard solutions of known concentrations
-
Control solutions (interfering ions/molecules)
-
UV-Vis spectrophotometer
Procedure:
-
Optimization of Sensing Conditions:
-
Optimize parameters such as pH, incubation time, and temperature to achieve the best sensing performance.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the target analyte in the desired buffer.
-
Add a fixed volume of the p-AAB functionalized AuNPs suspension to each standard solution.
-
Incubate the mixtures for the optimized time.
-
Record the UV-Vis spectra for each concentration and note the color change.
-
Plot the absorbance ratio at two relevant wavelengths (e.g., A₆₅₀/A₅₂₀) against the analyte concentration to generate a calibration curve.
-
-
Selectivity Test:
-
Prepare solutions of potential interfering substances at concentrations higher than the target analyte.
-
Perform the sensing assay as described above and compare the response to that of the target analyte.
-
-
Real Sample Analysis:
-
Spike real samples (e.g., water samples, biological fluids) with known concentrations of the target analyte.
-
Perform the assay and calculate the recovery to validate the method.
-
Quantitative Data Presentation
The following table summarizes representative performance data for azo dye-functionalized nanoparticle sensors based on literature for similar systems. Note: This data is for illustrative purposes and the actual performance of a p-AAB based sensor would need to be experimentally determined.
| Parameter | Representative Value | Reference System |
| Limit of Detection (LOD) | 10 nM - 1 µM | Azo dye-functionalized nanoparticles for metal ions and small molecules. |
| Linear Dynamic Range | 0.01 - 100 µM | Varies depending on the analyte and nanoparticle system. |
| Sensitivity | High (often nanomolar range) | Dependent on the binding affinity between p-AAB and the analyte. |
| Selectivity | Good to Excellent | Can be tailored by modifying the ligand structure. |
| Response Time | Minutes | Typically rapid for colorimetric assays. |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-[(p-aminophenyl)azo]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of p-[(p-aminophenyl)azo]benzoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process involving the diazotization of p-aminobenzoic acid followed by an azo coupling reaction with aniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Azo Dye | 1. Decomposition of Diazonium Salt: The diazonium salt is unstable at higher temperatures.[1] | - Maintain Low Temperature: Strictly maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath.[2] - Use Cold Reactants: Ensure all solutions, including the sodium nitrite and aniline solutions, are pre-chilled before mixing. |
| 2. Incorrect pH for Coupling: The pH of the coupling reaction is critical for yield. For coupling with aniline, a weakly acidic medium (pH 4-5) is optimal.[3] | - pH Adjustment: Carefully adjust the pH of the reaction mixture by adding a buffer or a dilute acid/base. Monitor the pH using a pH meter or indicator paper. | |
| 3. Incomplete Diazotization: Insufficient nitrous acid or reaction time can lead to unreacted p-aminobenzoic acid. | - Stoichiometry: Ensure the correct molar ratio of sodium nitrite to p-aminobenzoic acid is used. - Slow Addition: Add the sodium nitrite solution slowly and with constant stirring to ensure complete reaction. | |
| Formation of a Brown/Tarry Precipitate | 1. Phenol Formation: If the temperature during diazotization or coupling is too high, the diazonium salt can react with water to form p-hydroxybenzoic acid (a phenol), which can lead to undesired colored byproducts.[1][4] | - Strict Temperature Control: As mentioned above, maintain a low temperature (0-5°C) throughout the process. |
| 2. Oxidation of Aniline: Aniline is susceptible to oxidation, which can produce colored impurities. | - Use Fresh Aniline: Use freshly distilled or high-purity aniline. - Inert Atmosphere (Optional): For very high purity requirements, the reaction can be carried out under an inert atmosphere (e.g., nitrogen). | |
| Product is Difficult to Purify | 1. Presence of Side Products: N-coupling of the diazonium salt with aniline can form diazoamino compounds as a side product.[5] | - Control pH: Maintaining the optimal acidic pH (4-5) for the coupling reaction favors the desired C-coupling at the para position of aniline over N-coupling.[3] |
| 2. Unreacted Starting Materials: Incomplete reaction can leave unreacted p-aminobenzoic acid or aniline in the product mixture. | - Optimize Reaction Time: Ensure sufficient reaction time for both the diazotization and coupling steps. - Purification: Recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, is a common method for purifying the final product.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of p-aminobenzoic acid?
A1: The optimal temperature for the diazotization reaction is between 0 and 5°C.[2] Diazonium salts are generally unstable and can decompose at higher temperatures, leading to a significant decrease in yield and the formation of byproducts like phenols.[1][4] It is crucial to use an ice-salt bath to maintain this low temperature throughout the addition of sodium nitrite.
Q2: Why is the pH of the coupling reaction so important?
A2: The pH of the coupling medium determines the reactivity of the coupling agent (aniline in this case). The reaction of a diazonium salt with aniline is typically carried out in a weakly acidic solution (pH 4-5).[3] In a more acidic medium, the concentration of the free aniline is too low for the reaction to proceed at a reasonable rate. Conversely, in a basic medium, the diazonium salt can be converted to a diazotate ion, which is less reactive.[1]
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: A common side product is the diazoamino compound, which results from the N-coupling of the diazonium salt with the amino group of aniline.[5] To minimize this, the coupling reaction should be carried out in a weakly acidic medium, which favors the desired C-coupling at the para-position of the aniline ring.[3] Another potential side product is p-hydroxybenzoic acid, formed from the decomposition of the diazonium salt in the presence of water, especially at elevated temperatures.[1][4] This can be minimized by strict temperature control.
Q4: What is a suitable method for the purification of this compound?
A4: Recrystallization is a common and effective method for purifying the crude this compound.[6] A suitable solvent system is often a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot solvent, and then the solution is allowed to cool slowly, leading to the formation of purer crystals. Other purification techniques for azo dyes can include column chromatography.[6]
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
p-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Aniline
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Ice
Procedure:
Part 1: Diazotization of p-Aminobenzoic Acid
-
In a 250 mL beaker, dissolve a specific amount of p-aminobenzoic acid in a dilute solution of hydrochloric acid and water.
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5°C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of p-aminobenzoic acid while stirring continuously. Maintain the temperature between 0-5°C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the p-carboxybenzenediazonium chloride.
Part 2: Azo Coupling with Aniline
-
In a separate 500 mL beaker, dissolve an equimolar amount of aniline in a dilute solution of hydrochloric acid.
-
Cool this aniline solution in an ice bath to 0-5°C.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold aniline solution with vigorous stirring.
-
Prepare a solution of sodium acetate in water and add it portion-wise to the reaction mixture to adjust the pH to the optimal range for coupling (pH 4-5). A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for about 30 minutes to an hour to ensure complete coupling.
Part 3: Isolation and Purification
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water to remove any unreacted salts and acids.
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Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified this compound.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes [mdpi.com]
Technical Support Center: Purification of Crude p-[(p-Aminophenyl)azo]benzoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude p-[(p-aminophenyl)azo]benzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent generally increases with temperature. In this process, the crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor) and are thus separated from the purified product.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should:
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Dissolve the this compound well at elevated temperatures but poorly at low temperatures.
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Either not dissolve impurities at all or dissolve them very well even at low temperatures.
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Not react chemically with the compound.
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Be volatile enough to be easily removed from the purified crystals.
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Be non-toxic, inexpensive, and non-flammable, if possible.
Commonly considered solvents for azo dyes and aromatic carboxylic acids include ethanol, methanol, acetic acid, and aqueous mixtures of these solvents.[1] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q3: What are the likely impurities in crude this compound?
A3: Crude this compound is typically synthesized via the diazotization of p-aminobenzoic acid followed by a coupling reaction. Potential impurities may include:
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Unreacted p-aminobenzoic acid.
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Byproducts from the diazotization reaction, such as phenolic compounds formed from the decomposition of the diazonium salt.
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Side-products from the coupling reaction.
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Inorganic salts from the reaction workup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. The chosen solvent is unsuitable. | 1. Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce the yield. 2. Test the solubility in a different solvent or a solvent mixture. |
| Crystals do not form upon cooling. | 1. Too much solvent was used, resulting in an unsaturated solution. 2. The solution is supersaturated but nucleation has not occurred. 3. The cooling process is too rapid. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, causing the compound to come out of solution above its melting point. 3. Significant impurities are present, leading to a large melting point depression. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution and add more solvent to decrease the saturation point. 3. The crude product may require pre-purification (e.g., by washing) before recrystallization. |
| Low recovery of the purified product. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were not completely collected from the flask or filter paper. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution thoroughly in an ice bath to maximize crystal formation. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. 3. Ensure all crystals are transferred to the filter and wash them with a small amount of ice-cold solvent. |
| The purified product is not pure (e.g., melting point is low or broad). | 1. The cooling process was too fast, trapping impurities within the crystal lattice. 2. The crystals were not washed sufficiently after filtration. 3. The chosen solvent was not appropriate for separating the specific impurities present. | 1. Allow the solution to cool slowly to room temperature before cooling in an ice bath. 2. Wash the filtered crystals with a small amount of fresh, ice-cold solvent. 3. Re-recrystallize the product using a different solvent system. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Sparingly Soluble | Moderately Soluble | Potentially suitable, may require a large volume. |
| Ethanol | Sparingly Soluble | Soluble | Good candidate. |
| Methanol | Sparingly Soluble | Soluble | Good candidate. |
| Ethyl Acetate | Slightly Soluble | Soluble | Possible candidate. |
| Acetone | Soluble | Very Soluble | Less suitable due to high solubility at room temperature. |
| Hexane | Insoluble | Insoluble | Unsuitable as a primary solvent, but could be used as an anti-solvent. |
Note: This table is based on general solubility trends for similar aromatic azo compounds. Experimental verification is essential.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature to assess solubility. An ideal solvent will show low solubility.
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Gently heat the test tubes that showed low solubility. A suitable solvent will dissolve the compound completely upon heating.
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Allow the clear solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a good candidate for recrystallization. Ethanol or an ethanol-water mixture is often a good starting point.
-
-
Dissolution:
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Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip.
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Heat the mixture on a hot plate with gentle swirling to dissolve the solid.
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Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure the solution is saturated.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a stemless funnel and a clean Erlenmeyer flask on a hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
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Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision-making process for troubleshooting failure of crystal formation.
References
identifying common side products in p-[(p-aminophenyl)azo]benzoic acid synthesis
Technical Support Center: Synthesis of p-[(p-aminophenyl)azo]benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Diazotization: The temperature during diazotization may have been too high, or the reaction time too short. 2. Decomposition of Diazonium Salt: The temperature of the reaction mixture exceeded 5°C, leading to the decomposition of the unstable diazonium salt.[1] 3. Incorrect pH for Coupling: The pH of the coupling solution was not optimal for the azo coupling reaction. 4. Side Reactions: Formation of byproducts such as phenols or triazenes reduced the yield of the desired product. | 1. Optimize Diazotization: Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite and for the duration of the diazotization step. Ensure thorough mixing. 2. Temperature Control: Use an ice-salt bath to maintain the low temperature required to prevent diazonium salt decomposition.[1] 3. pH Adjustment: Carefully adjust the pH of the coupling solution to the optimal range for the specific coupling reaction, typically slightly acidic to neutral for coupling with amines. 4. Minimize Side Reactions: Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.[1] Ensure efficient coupling by adding the diazonium salt solution to the coupling agent solution promptly after its formation. |
| Off-Color or Impure Product | 1. Presence of Phenolic Impurities: Decomposition of the diazonium salt can form p-hydroxybenzoic acid, leading to a brownish tint.[2][3] 2. Formation of Isomers: Azo coupling may have occurred at a different position on the aromatic ring, leading to isomeric impurities. 3. Trapped Starting Materials: Incomplete reaction or inefficient purification can leave unreacted p-aminobenzoic acid or aniline in the final product. 4. Oxidation: The product may have oxidized during workup or storage. | 1. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to remove impurities. 2. Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from isomers and other impurities. 3. Thorough Washing: Ensure the filtered product is washed thoroughly with cold water to remove any soluble starting materials or salts. 4. Inert Atmosphere: During workup and storage, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Poor Solubility of the Product | 1. Incorrect pH: The product's solubility is pH-dependent due to the presence of both an acidic carboxylic group and a basic amino group. 2. Aggregation: The planar nature of the azo compound can lead to strong intermolecular interactions and aggregation. | 1. pH Adjustment: The product is amphoteric and will have minimal solubility at its isoelectric point. Adjusting the pH away from the isoelectric point will increase its solubility in aqueous solutions. 2. Solvent Selection: Use polar aprotic solvents like DMF or DMSO for better solubility if aqueous solutions are not suitable for the intended application. |
| Foaming or Gas Evolution During Diazotization | 1. Rapid Addition of Sodium Nitrite: Adding the sodium nitrite solution too quickly can lead to a rapid evolution of nitrogen gas from the decomposition of nitrous acid. 2. Localized Heating: Poor mixing can lead to localized areas of higher temperature, causing decomposition of the diazonium salt and release of nitrogen gas. | 1. Slow Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of p-aminobenzoic acid while maintaining a low temperature. 2. Efficient Stirring: Ensure vigorous and constant stirring throughout the addition of sodium nitrite to maintain a homogenous temperature and reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of maintaining a low temperature (0-5°C) during the diazotization step?
A1: Aromatic diazonium salts are thermally unstable.[1] At temperatures above 5°C, they readily decompose, leading to the loss of the diazo group as nitrogen gas and the formation of undesirable side products, primarily phenols (in this case, p-hydroxybenzoic acid).[2][3][4] Maintaining a low temperature is crucial for maximizing the yield of the diazonium salt intermediate and, consequently, the final azo product.
Q2: How can I confirm that the diazotization reaction is complete?
A2: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A simple method is to use starch-iodide paper. A drop of the reaction mixture is applied to the paper; an immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary aromatic amine has been consumed. It is important to avoid a large excess of nitrous acid as it can lead to side reactions.[1]
Q3: What are the most common side products in the synthesis of this compound?
A3: The most common side products include:
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p-Hydroxybenzoic acid: Formed from the decomposition of the p-carboxybenzenediazonium chloride intermediate.[2][3]
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Unreacted p-aminobenzoic acid and aniline: Resulting from incomplete diazotization or coupling reactions.
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Triazenes: Formed by the reaction of the diazonium salt with the amino group of aniline (N-coupling) instead of the aromatic ring (C-coupling).[5]
-
Isomeric azo compounds: While para-coupling is strongly favored, a small amount of ortho-substituted product may form.
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Self-coupling products: The diazonium salt can sometimes couple with unreacted p-aminobenzoic acid.
Q4: What is the role of pH in the azo coupling step?
A4: The pH of the reaction medium is critical for the azo coupling reaction. The diazonium ion is the electrophile in this reaction. For coupling with an amine like aniline, the reaction is typically carried out in a slightly acidic to neutral medium. If the pH is too low, the concentration of the free amine is reduced due to protonation, which slows down the reaction. If the pH is too high (alkaline), the diazonium salt can be converted to a non-reactive diazoate.[6]
Q5: My final product is a dark, tarry substance instead of a crystalline solid. What could have gone wrong?
A5: The formation of a tarry product is often indicative of significant decomposition and side reactions. The most likely cause is poor temperature control during the diazotization step, leading to the formation of phenolic and other degradation products. Overheating during the coupling reaction or workup can also contribute to this issue. It is also possible that a large excess of nitrous acid was used. To resolve this, ensure strict temperature control throughout the synthesis and use a stoichiometric amount of sodium nitrite.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general laboratory procedure for the synthesis of this compound.
Materials:
-
p-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Aniline
-
Sodium Acetate
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
Part 1: Diazotization of p-Aminobenzoic Acid
-
In a beaker, dissolve p-aminobenzoic acid in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0-5°C.
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In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of p-aminobenzoic acid with constant and vigorous stirring. Maintain the temperature between 0-5°C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the solution in the ice bath for another 15-20 minutes to ensure complete diazotization. The resulting solution is the p-carboxybenzenediazonium chloride solution.
Part 2: Azo Coupling with Aniline
-
In a separate larger beaker, dissolve an equimolar amount of aniline in a solution of hydrochloric acid and water.
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Cool this solution in an ice bath to 0-5°C.
-
Slowly, and with constant stirring, add the previously prepared cold p-carboxybenzenediazonium chloride solution to the cold aniline solution.
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After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to a slightly acidic to neutral range, which facilitates the coupling reaction.
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A colored precipitate of this compound should form.
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Continue stirring the mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Collect the crude product by vacuum filtration using a Buchner funnel.
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Wash the solid product with copious amounts of cold water to remove any unreacted starting materials and inorganic salts.
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Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified this compound.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Synthetic pathway of this compound and common side products.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 3. scirp.org [scirp.org]
- 4. byjus.com [byjus.com]
- 5. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
how to prevent decomposition of p-[(p-aminophenyl)azo]benzoic acid during storage
Welcome to the technical support center for p-[(p-aminophenyl)azo]benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and throughout their experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the stability and integrity of your samples.
Troubleshooting Guide: Common Stability Issues
Encountering unexpected results or signs of degradation in your experiments involving this compound? This guide will help you identify and address common stability-related problems.
| Observed Issue | Potential Cause | Recommended Action |
| Color Change (Fading or Darkening) of Solid Compound | Photodecomposition due to light exposure. | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Oxidation due to prolonged exposure to air. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use containers with tight-fitting seals. | |
| Appearance of Impurities in HPLC Analysis | Thermal decomposition. | Store the compound at recommended low temperatures. Avoid exposure to high temperatures during sample preparation. |
| Hydrolysis. | Ensure the compound is stored in a dry environment. Use a desiccator to minimize moisture exposure. | |
| Reduced Potency or Altered Biological Activity | Significant degradation of the parent compound. | Re-evaluate storage conditions. Conduct a forced degradation study to identify the primary degradation pathways and implement targeted stabilization strategies. |
| Inconsistent Experimental Results | Incomplete dissolution or presence of degradation products affecting solubility. | Visually inspect for complete dissolution. Use a validated stability-indicating analytical method to quantify the active compound and its degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To minimize decomposition, solid this compound should be stored in a cool, dry, and dark environment. The recommended storage is in a tightly sealed, light-resistant (amber) container, preferably under an inert atmosphere such as nitrogen or argon to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is a sensible precaution.
Q2: How does light affect the stability of this compound?
A2: Aromatic azo compounds, like this compound, are susceptible to photodegradation. Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to the cleavage of the azo bond (-N=N-) or other structural modifications, resulting in loss of color and potency.
Q3: Is this compound sensitive to temperature?
A3: Yes, elevated temperatures can accelerate the thermal decomposition of the compound. While generally stable at room temperature, prolonged exposure to heat can lead to degradation. Thermal analysis of the parent compound, p-aminobenzoic acid, shows decomposition starting around 150 °C.[1]
Q4: What is the role of oxygen and humidity in the decomposition process?
A4: The amino group in the molecule makes it susceptible to oxidation, especially in the presence of light and/or heat. This can lead to the formation of colored degradation products. Humidity can contribute to hydrolytic degradation, although this is generally a slower process for the solid compound.
Q5: Are there any recommended stabilizing agents for formulations containing this compound?
A5: While specific data for this compound is limited, general strategies for stabilizing azo dyes and aromatic amines can be applied. These include the use of:
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Antioxidants: To inhibit oxidative degradation. Examples include butylated hydroxytoluene (BHT) and ascorbic acid.
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UV Absorbers: To protect against photodegradation. Benzophenones and benzotriazoles are commonly used classes of UV absorbers.[2]
-
Hindered Amine Light Stabilizers (HALS): These compounds are effective at scavenging free radicals formed during photo-oxidation.
Compatibility studies are essential to determine the most effective stabilizer for your specific application.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for understanding the intrinsic stability of the compound and for developing stability-indicating analytical methods.
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
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Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.02 M potassium phosphate, pH adjusted to 6.8).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (determined by UV-Vis scan).
-
Injection Volume: 20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Contributing Factors
| Degradation Pathway | Primary Stress Factor | Potential Degradation Products |
| Photodegradation | Light (UV and Visible) | Cleavage of the azo bond, formation of aromatic amines and phenols. |
| Thermal Degradation | Heat | Decarboxylation, cleavage of the azo bond. |
| Oxidation | Oxygen, Oxidizing Agents | Formation of N-oxides, quinone-like structures, and colored byproducts. |
| Hydrolysis | Water/Humidity (in acidic or basic conditions) | Cleavage of the azo bond. |
Visualizations
Logical Workflow for Stability Assessment
Caption: A logical workflow for assessing the stability of this compound.
Decomposition Pathways of this compound
Caption: Major stress factors and potential decomposition pathways for this compound.
References
troubleshooting solubility issues with p-[(p-aminophenyl)azo]benzoic acid in organic solvents
Technical Support Center: p-[(p-aminophenyl)azo]benzoic acid
Welcome to the technical support center for this compound (CAS 6925-48-0). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by three key functional groups:
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Aromatic Azo Group (-N=N-): This large, nonpolar, and rigid chromophore contributes to poor solubility in water and nonpolar aliphatic solvents. However, it can interact with polar organic solvents.
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Carboxylic Acid Group (-COOH): This is a polar, acidic group capable of hydrogen bonding. Its acidity allows for deprotonation in basic conditions to form a highly polar and more soluble carboxylate salt (-COO⁻).[1][2]
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Amino Group (-NH₂): This is a polar, basic group also capable of hydrogen bonding. It can be protonated in acidic conditions to form a more soluble ammonium salt (-NH₃⁺).
The molecule is amphoteric (containing both acidic and basic groups), making its solubility highly dependent on the pH of the medium.
Q2: My this compound is not dissolving in my chosen organic solvent. What is the first step I should take?
A2: The first step is to assess the polarity of your solvent and compare it to the compound's structure. Due to its aromatic nature and polar functional groups, this compound generally exhibits poor solubility in nonpolar solvents like hexanes or toluene and limited solubility in some moderately polar solvents. We recommend starting with a small-scale solvent screening test.
Q3: Which organic solvents are generally recommended for dissolving this compound?
A3: Based on the chemical structure, polar aprotic and polar protic solvents are the most promising candidates. Azo dyes are often soluble in polar solvents like methanol and ethanol.[3] Aromatic carboxylic acids also show solubility in alcohols and other polar organic solvents.[1][4] We recommend testing solubility in the following solvents, starting with those at the top of the list.
Table 1: Predicted Solvent Suitability
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly polar and can effectively solvate both the polar functional groups and the aromatic rings. They are excellent solvents for many poorly soluble organic compounds. |
| Polar Protic | Methanol, Ethanol, 2-Propanol | Moderate to Good | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid and amino groups.[3] Their polarity also helps solvate the molecule. Solubility can often be improved with gentle heating.[4] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | These solvents are polar aprotic but are less effective at solvating the hydrogen-bonding groups compared to DMF or DMSO. |
| Esters | Ethyl Acetate | Low to Moderate | Similar to ketones, these have moderate polarity. Some azo dyes are noted to be soluble in ethyl acetate.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While capable of dissolving many organic compounds, their polarity may be insufficient to effectively solvate the highly polar -COOH and -NH₂ groups. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The large, polar functional groups make the compound incompatible with nonpolar solvents. Aromatic carboxylic acids are generally sparingly soluble in ether.[1] Azo pigments, which lack solubilizing groups, are characteristically insoluble in most organic solvents.[5][6] |
Q4: Heating the solvent isn't improving solubility significantly. What else can I try?
A4: If heating is ineffective, the next and most effective strategy is to adjust the pH. Since the molecule is amphoteric, its solubility can be dramatically increased in polar solvents by converting it into a salt.
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Add a Base: Introduce a base (e.g., a few drops of 1M NaOH for aqueous systems, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) for organic systems) to deprotonate the carboxylic acid. The resulting carboxylate salt is ionic and will be significantly more soluble in polar solvents like ethanol or water.[2]
-
Add an Acid: Alternatively, add an acid (e.g., a few drops of 1M HCl or a small amount of formic acid) to protonate the amino group. The resulting ammonium salt will also exhibit enhanced solubility in polar solvents.
This approach is a standard technique for improving the solubility of compounds with acidic or basic functional groups.[2][5]
Troubleshooting Workflows & Diagrams
The following diagrams illustrate the logical steps for troubleshooting solubility issues and the chemical principles involved.
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Chemical principle of improving solubility via pH modification.
Experimental Protocols
Protocol 1: General Solvent Screening
Objective: To identify a suitable organic solvent for this compound.
Materials:
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This compound
-
Vials or test tubes
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A selection of solvents (e.g., DMF, DMSO, Methanol, Ethanol, Ethyl Acetate, Dichloromethane)
-
Vortex mixer
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Stir plate and stir bars
Methodology:
-
Add approximately 1-2 mg of the compound to a clean, dry vial.
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Add 0.5 mL of the first solvent to be tested.
-
Vortex the vial for 30 seconds. Observe for dissolution.
-
If not fully dissolved, place the vial on a stir plate and stir for 10 minutes at room temperature.
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If the compound remains insoluble, gently warm the vial (e.g., to 40-50 °C) and continue stirring for another 10 minutes. CAUTION: Ensure adequate ventilation and be aware of the solvent's boiling point.
-
Record your observations (e.g., "insoluble," "partially soluble," "soluble with heat," "fully soluble").
-
Repeat steps 1-6 for each solvent you wish to screen.
Protocol 2: Improving Solubility with pH Adjustment (Organic Solvent)
Objective: To dissolve this compound in a polar organic solvent by converting it to its salt form.
Materials:
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This compound
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A polar protic solvent in which the compound is sparingly soluble (e.g., Ethanol).
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Organic base (e.g., Triethylamine - TEA) or organic acid (e.g., Formic Acid).
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Vial, stir bar, and stir plate.
Methodology (Basic Conditions):
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Suspend a known quantity of this compound in the desired volume of ethanol in a vial with a stir bar.
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While stirring, add triethylamine dropwise (microliter additions).
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Observe the suspension. As the carboxylate salt forms, the solid should begin to dissolve.
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Continue adding the base in small increments until the solid is fully dissolved. Note the approximate molar equivalents of base required.
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Note: The resulting solution contains the triethylammonium salt of your compound. This may be suitable for your experiment or may require subsequent neutralization or workup steps.
Methodology (Acidic Conditions):
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Suspend a known quantity of this compound in the desired volume of ethanol.
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While stirring, add formic acid dropwise.
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Observe the suspension. As the ammonium salt forms, solubility should increase.
-
Continue adding acid until the solid dissolves.
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Note: The resulting solution is acidic and contains the protonated form of your compound.
References
- 1. JEE Main, JEE Advanced, CBSE, NEET, IIT, free study packages, test papers, counselling, ask experts - Studyadda.com [studyadda.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]
- 4. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 5. data.epo.org [data.epo.org]
- 6. Azo dye - Wikipedia [en.wikipedia.org]
Technical Support Center: p-[(p-aminophenyl)azo]benzoic acid Stability Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-[(p-aminophenyl)azo]benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments related to the stability of this compound in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic and basic environments?
A1: Like many azo dyes, this compound is susceptible to degradation in both acidic and basic conditions. The stability is pH-dependent, and degradation typically involves the cleavage of the azo bond (-N=N-). The rate of degradation is influenced by the pH of the medium, temperature, and exposure to light.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation pathway for azo dyes is the reductive cleavage of the azo bond.[1][2] In the case of this compound, this would likely result in the formation of p-aminobenzoic acid and p-phenylenediamine. Under certain conditions, further degradation or side reactions may occur. It is crucial to experimentally identify the degradation products using techniques like HPLC-MS to confirm their structures.
Q3: How can I monitor the degradation of this compound?
A3: The degradation can be monitored using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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UV-Vis Spectrophotometry: The disappearance of the characteristic absorption peak of the azo bond in the visible region can be tracked over time. However, this method may have interferences if the degradation products also absorb at the same wavelength.
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HPLC: A stability-indicating HPLC method is the preferred approach. It allows for the separation and quantification of the parent compound and its degradation products, providing more accurate and specific data. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.[3]
Q4: Are there any specific safety precautions I should take when studying the degradation of this compound?
A4: Yes. Aromatic amines, which are potential degradation products of azo dyes, can be toxic and carcinogenic.[1][2] Therefore, it is essential to handle all samples and waste with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area or a fume hood. Dispose of all waste according to your institution's safety guidelines.
Troubleshooting Guides
Spectrophotometric Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Drifting baseline | 1. Lamp instability. 2. Temperature fluctuations in the sample compartment. 3. Contamination in the cuvette or solvent. | 1. Allow the spectrophotometer to warm up sufficiently. 2. Ensure the sample compartment is closed and the ambient temperature is stable. 3. Use clean cuvettes and high-purity solvents. |
| Non-linear calibration curve | 1. Concentration is outside the linear range of the assay. 2. Interference from degradation products. 3. Changes in the chemical form of the analyte at different concentrations. | 1. Prepare a wider range of calibration standards to determine the linear range. 2. Use an HPLC method for better specificity. 3. Ensure the pH of all standards and samples is consistent. |
| Unexpected spectral shifts | 1. Change in pH of the solution. 2. Solvent effects. 3. Formation of degradation products with different absorption maxima. | 1. Verify and buffer the pH of your samples. 2. Use the same solvent for all measurements. 3. Analyze the sample using HPLC to identify different species. |
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Sample overload. 3. Inappropriate mobile phase pH. 4. Interactions with active sites on the stationary phase. | 1. Replace the column or use a guard column. 2. Dilute the sample. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Add a competing base or acid to the mobile phase. |
| Ghost peaks | 1. Contamination in the injection system or mobile phase. 2. Carryover from a previous injection. | 1. Flush the injector and use fresh, high-purity mobile phase. 2. Run blank injections between samples. |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature changes. 3. Column equilibration issues. | 1. Ensure the pump is working correctly and the mobile phase is well-mixed. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase. |
Data Presentation
| Condition | pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| Acidic | 2 | 25 | 48 | 0.014 |
| 2 | 50 | 12 | 0.058 | |
| Neutral | 7 | 25 | > 500 | < 0.001 |
| Basic | 12 | 25 | 72 | 0.010 |
| 12 | 50 | 18 | 0.039 |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Analysis of pH Stability
This protocol outlines a general procedure for assessing the stability of this compound at different pH values using UV-Vis spectrophotometry.
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).
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Sample Preparation: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometric Measurement:
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Immediately after preparation, record the initial UV-Vis spectrum (e.g., from 300 to 700 nm) of each sample.
-
Store the samples at a constant temperature, protected from light.
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At predetermined time intervals, record the UV-Vis spectrum of each sample.
-
-
Data Analysis:
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Monitor the decrease in absorbance at the λmax of the azo bond.
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Plot absorbance versus time to determine the degradation kinetics.
-
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its degradation products.
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HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice.
-
Mobile Phase:
-
A gradient elution is often necessary to separate the parent compound from its more polar degradation products.
-
Start with a mobile phase consisting of:
-
Solvent A: 0.1% phosphoric acid or formic acid in water.
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Solvent B: Acetonitrile.
-
-
A suggested starting gradient could be: 10% B to 90% B over 20 minutes.
-
-
Detection: Monitor the elution profile at a wavelength corresponding to the absorbance maximum of this compound and also at a lower UV wavelength (e.g., 254 nm) to detect potential degradation products that may have different spectral properties.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies by subjecting the compound to acidic, basic, oxidative, and photolytic stress. Analyze the stressed samples to confirm that the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Expected degradation pathways in acidic and basic media.
Caption: General experimental workflow for stability testing.
Caption: Logical relationship between pH and stability.
References
Technical Support Center: Scaling Up the Synthesis of p-[(p-aminophenyl)azo]benzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of p-[(p-aminophenyl)azo]benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.[1] This process begins with converting a primary aromatic amine, such as p-aminobenzoic acid, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5°C).[1] The resulting diazonium salt is then coupled with an electron-rich aromatic compound like aniline under controlled pH conditions to form the azo linkage (-N=N-).[1]
Q2: What are the main challenges when scaling up this synthesis from a lab to a pilot or industrial scale?
A2: Scaling up the synthesis of azo dyes, including this compound, presents several challenges. Batch processing, a common lab-scale method, can suffer from poor heat and mass transfer at larger volumes, leading to localized temperature and pH variations that can result in lower yields and inconsistent product quality.[2] Diazonium salts are unstable and potentially explosive intermediates, making their handling in large quantities a significant safety concern.[2] Furthermore, ensuring uniform mixing of reactants in large vessels to achieve consistent product quality can be difficult.[2]
Q3: What are the primary advantages of using continuous flow synthesis for this reaction?
A3: Continuous flow synthesis offers several advantages for scaling up azo dye production.[3][4] These systems provide superior heat and mass transfer due to their high surface-area-to-volume ratio, leading to better temperature control and more consistent product quality.[3][4] The small reaction volumes at any given time significantly enhance safety when handling hazardous intermediates like diazonium salts.[2][3] Continuous flow processes can also lead to higher productivity by eliminating downtime between batches and often result in better yields and purity.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Azo Dye | Incomplete Diazotization: Temperature too high, insufficient acid, or impure sodium nitrite. | Maintain diazotization temperature strictly between 0-5°C. Ensure at least 2.5-3 equivalents of strong acid are used. Use high-purity sodium nitrite. |
| Decomposition of Diazonium Salt: Temperature exceeds 5°C, or the diazonium salt solution is stored for too long before coupling. | Use the diazonium salt solution immediately after preparation. Ensure continuous cooling throughout the process. | |
| Incorrect pH for Coupling: The pH of the coupling reaction mixture is not optimal for the specific coupling partner. | Adjust the pH of the coupling reaction mixture to the optimal range for the chosen coupling component (typically weakly acidic to neutral for coupling with amines). | |
| Poor Product Purity / Presence of Impurities | Side Reactions: Unreacted starting materials, formation of tarry byproducts due to localized overheating, or formation of isomeric products. | Optimize stoichiometry to ensure complete conversion of the limiting reagent. Improve mixing and heat dissipation to prevent hotspots. Control the pH and temperature of the coupling reaction precisely. |
| Contamination from Starting Materials: Use of impure p-aminobenzoic acid or aniline. | Ensure the purity of all starting materials through appropriate analytical techniques (e.g., NMR, HPLC) before use. | |
| Color Variation Between Batches | Inconsistent Reaction Conditions: Fluctuations in temperature, pH, or mixing speed between batches. | Implement strict process control parameters for temperature, pH, and agitation. For larger scales, consider transitioning to a continuous flow setup for better consistency.[2] |
| Crystal Polymorphism: Different crystalline forms of the final product can exhibit different colors. | Control the crystallization process by carefully selecting the solvent, cooling rate, and agitation. | |
| Difficulty in Product Isolation and Filtration | Fine Particle Size: The product precipitates as very fine particles, leading to slow filtration and clogging of filters. | Optimize the crystallization conditions (e.g., slower cooling, addition of a seeding crystal) to obtain larger crystals. Consider using a filter press for large-scale filtration. |
| Product is too Soluble in the Reaction Mixture: Loss of product during filtration. | Adjust the pH of the final mixture to the isoelectric point of this compound to minimize its solubility before filtration. |
Data Presentation: Comparison of Synthesis Methods
| Parameter | Batch Synthesis (Lab Scale) | Batch Synthesis (Pilot/Industrial Scale) | Continuous Flow Synthesis (Pilot/Industrial Scale) |
| Typical Yield | 70-85% | 60-75% | >90%[4] |
| Product Purity | 95-98% | 90-97% | >98%[2] |
| Reaction Time | 2-4 hours | 4-8 hours | Minutes to hours (steady state) |
| Safety Concerns | Moderate (small scale) | High (handling large quantities of diazonium salts) | Low (small reactor volumes)[2][3] |
| Scalability | Challenging due to heat/mass transfer limitations[2] | - | Readily scalable by numbering-up or longer run times[2] |
| Process Control | Good | Difficult to maintain uniformity | Excellent (precise control over parameters)[3] |
| Solvent Volume | High | Very High | Reduced |
Experimental Protocols
Lab-Scale Batch Synthesis of this compound
Materials:
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p-Aminobenzoic acid
-
Aniline
-
Sodium nitrite (NaNO₂)
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Concentrated Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Deionized water
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Ice
Procedure:
-
Diazotization:
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In a beaker, dissolve p-aminobenzoic acid in dilute hydrochloric acid.
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Cool the solution to 0-5°C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
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Stir the mixture for an additional 15-20 minutes at 0-5°C after the addition is complete. The resulting solution contains the diazonium salt.
-
-
Coupling:
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In a separate beaker, dissolve aniline in dilute hydrochloric acid and cool it to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the aniline solution with vigorous stirring, maintaining the temperature below 5°C.
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After the addition is complete, continue stirring for 30-60 minutes in the ice bath.
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Slowly neutralize the solution with a cold dilute sodium hydroxide solution until the product precipitates completely.
-
-
Isolation and Purification:
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Collect the precipitate by vacuum filtration and wash it with cold deionized water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
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Dry the purified product in a vacuum oven.
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Pilot-Scale Continuous Flow Synthesis of this compound (Conceptual)
System Setup:
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Two separate inlet streams for the diazonium salt precursor and the coupling component.
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A microreactor or a continuous stirred-tank reactor (CSTR) for the diazotization step.
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A second reactor (e.g., a tube reactor or another CSTR) for the coupling reaction.
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Pumps to precisely control the flow rates of the reactants.
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In-line sensors to monitor temperature and pH.
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A downstream collection and purification system.
Procedure:
-
Stream Preparation:
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Stream A (Diazotization): Prepare a solution of p-aminobenzoic acid in dilute hydrochloric acid.
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Stream B (Nitrite): Prepare an aqueous solution of sodium nitrite.
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Stream C (Coupling): Prepare a solution of aniline in a suitable solvent.
-
-
Reaction:
-
Pump Stream A and Stream B into the first reactor at controlled flow rates to perform the diazotization. The reactor is maintained at 0-5°C.
-
The output from the first reactor (containing the diazonium salt) is then continuously mixed with Stream C in the second reactor.
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The pH of the coupling reaction is controlled by the addition of a base solution through a separate inlet.
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The residence time in the reactors is optimized to ensure complete reaction.
-
-
Work-up and Purification:
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The product stream from the coupling reactor is continuously collected.
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The product is isolated by precipitation (by adjusting pH or temperature) and filtration.
-
Purification can be achieved through continuous crystallization or other automated purification techniques.
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
minimizing impurities during the azo coupling reaction with aniline
Technical Support Center: Azo Coupling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities during the azo coupling reaction with aniline.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of azo dyes from aniline.
Question: Why is my product yield unexpectedly low? Answer: A low yield in azo coupling reactions is most often linked to the instability of the diazonium salt intermediate.[1] Key factors include:
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Temperature Exceeding 5°C: The diazotization process is highly exothermic. If the temperature rises above 5-10°C, the diazonium salt will decompose, reacting with water to form phenol and evolving nitrogen gas.[2][3]
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Slow Usage of Diazonium Salt: Diazonium salts are unstable and should be used for the coupling step immediately after preparation.[1][4] Letting the solution sit, even at low temperatures, can lead to degradation.
Question: The color of my final product is incorrect, or it appears as a mixture of colors. What went wrong? Answer: An off-color product typically indicates the presence of impurities from competing side reactions. The primary causes are:
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Incorrect pH Control: The pH of the coupling medium is critical. For coupling with aniline, the reaction should be conducted in a mildly acidic medium (pH 4-5).[5][6] If the medium is too acidic, the aniline's amino group is protonated, deactivating the ring. If it is neutral or basic, side reactions are favored.[7][8]
-
Formation of Phenolic Byproducts: If the temperature was not strictly controlled during diazotization, the resulting phenols can also undergo azo coupling, leading to different colored dyes in your product mixture.[2]
-
N-Coupling vs. C-Coupling: The diazonium ion can attack the nitrogen of the aniline's amino group (N-coupling) to form a triazene compound, instead of the desired attack on the aromatic ring (C-coupling).[4][9][10] Maintaining a slightly acidic pH helps to minimize this side reaction.[7]
Question: My reaction produced a dark, tar-like, or resinous substance. How can I prevent this? Answer: The formation of tar is a sign of significant decomposition and polymerization side reactions. To prevent this:
-
Ensure Purity of Aniline: Use freshly distilled or high-purity aniline. Impurities in the starting material can catalyze polymerization.[11][12]
-
Strict Temperature Adherence: Maintain a temperature of 0-5°C throughout the diazotization and coupling steps.[2][13]
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Controlled Reagent Addition: Add the cold sodium nitrite solution slowly to the aniline/acid mixture and add the resulting diazonium salt solution slowly to the coupling solution with efficient stirring.[1][5] This prevents localized overheating and high concentrations that can lead to side reactions.
Frequently Asked Questions (FAQs)
Question: What is the fundamental reason for maintaining a 0-5°C reaction temperature? Answer: The diazonium group (-N₂⁺) is an excellent leaving group because it can depart as a highly stable nitrogen gas (N₂).[2] This decomposition pathway is kinetically favored at temperatures above 5-10°C.[1][12] At this elevated temperature, the diazonium salt readily reacts with water in the solvent to form an unwanted phenol byproduct, drastically reducing the yield of the target azo compound.[2][3] Therefore, maintaining a low temperature (0-5°C) is the most critical factor for preserving the diazonium salt long enough for it to be consumed in the desired coupling reaction.[13]
Question: What are the most common chemical impurities in an aniline azo coupling reaction? Answer: The primary impurities include:
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Phenols: Formed by the reaction of the diazonium salt with water, especially if the temperature is too high.[2][3]
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Triazenes (Diazoamino compounds): These result from the diazonium ion coupling with the amino group of another aniline molecule (N-coupling) instead of the aromatic ring.[9][10] This reaction is competitive with the desired C-coupling.
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Unreacted Starting Materials: Inefficient conversion during either the diazotization or coupling step can leave residual aniline or its salt in the final product.
Question: How does pH control the outcome of the coupling reaction with aniline? Answer: The pH must be carefully controlled in a mildly acidic range of 4-5 for coupling with aniline.[5][6] This creates a delicate balance:
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If pH is too low (highly acidic): The amino group of aniline becomes protonated (C₆H₅NH₃⁺). This group is strongly deactivating, which slows down or prevents the electrophilic attack by the diazonium ion on the aromatic ring.[7][8]
-
If pH is too high (neutral or basic): This condition can favor the formation of undesired triazene byproducts from N-coupling and other side reactions.[7]
Data Presentation
Table 1: Optimized Reaction Parameters for Azo Coupling with Aniline
| Parameter | Diazotization Step | Coupling Step (with Aniline) | Rationale |
| Temperature | 0 - 5 °C | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt into phenol.[1][2][13] |
| pH | Strongly Acidic (using HCl) | Mildly Acidic (pH 4 - 5) | Ensures formation of nitrous acid and stabilizes the diazonium salt.[11] Optimizes aniline's ring activation for C-coupling and minimizes N-coupling side reactions.[5][6][7] |
| Reagent Addition | Slow, dropwise | Slow, dropwise | Prevents localized overheating and minimizes side reactions.[1][14] |
| Stirring | Constant and efficient | Constant and efficient | Ensures homogenous mixing and temperature distribution.[5] |
Experimental Protocols
Protocol 1: Synthesis of p-Aminoazobenzene (Aniline Yellow)
This protocol details the preparation of a simple azo dye via the self-coupling of aniline.
Materials:
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Aniline (4.5 mL)
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Concentrated Hydrochloric Acid (HCl, 10 mL)
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Sodium Nitrite (NaNO₂, 4 g)
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Glacial Acetic Acid
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Distilled Water
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Ice
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Beakers, Conical Flask, Stirrer
Step 1: Diazotization of Aniline
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In a 250 mL beaker, combine 10 mL of concentrated HCl and 20 mL of water.
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Add 4.5 mL of aniline to this acid solution. Stir until the aniline fully dissolves.
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Place the beaker in an ice bath and cool the solution until the temperature is between 0-5°C.[5]
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In a separate beaker, dissolve 4 g of sodium nitrite in 20 mL of water.
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Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while stirring constantly. Maintain the temperature below 5°C throughout the addition. This forms the benzene diazonium chloride solution.[5][13]
Step 2: Coupling Reaction
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In a separate, larger beaker, prepare a solution of 4.5 mL of aniline in 50 mL of water. Cool this solution in an ice bath to 0-5°C.
-
Slowly, and with vigorous stirring, add the previously prepared cold benzene diazonium chloride solution to the cold aniline solution.
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A yellow precipitate of p-aminoazobenzene (Aniline Yellow) should form.[5]
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Continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
Filter the yellow precipitate using a Buchner funnel.
-
Wash the crude product several times with cold water to remove any soluble impurities and excess acid.[13]
-
Recrystallize the crude sample from a suitable solvent (e.g., ethanol or carbon tetrachloride) to obtain the pure dye.[5]
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye from aniline.
Caption: Competing reaction pathways in the azo coupling of aniline.
References
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. quora.com [quora.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Give the diazotization reaction of aniline. Also, give the chemical reaction involved in the preparation of red azo dye and light yellow azo dye. [vedantu.com]
- 7. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fsw.cc [fsw.cc]
- 12. pubs.acs.org [pubs.acs.org]
- 13. byjus.com [byjus.com]
- 14. youtube.com [youtube.com]
optimizing annealing temperature for p-[(p-aminophenyl)azo]benzoic acid thin films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with p-[(p-aminophenyl)azo]benzoic acid thin films, with a focus on optimizing the annealing process.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and annealing of this compound thin films.
| Problem | Potential Causes | Recommended Solutions |
| Cracked or Peeling Films | 1. High internal stress: Mismatch in the thermal expansion coefficients between the film and the substrate. 2. Film too thick: Thicker films are more prone to cracking. 3. Rapid solvent evaporation: Can induce stress during spin-coating. 4. Aggressive annealing: Too high a temperature or a rapid heating/cooling rate can cause thermal shock. | 1. Select a substrate with a thermal expansion coefficient closer to that of the film. 2. Reduce the film thickness by adjusting the solution concentration or spin-coating parameters. 3. Optimize the spin-coating process to control solvent evaporation. 4. Use a slower heating and cooling ramp rate during annealing. Consider a multi-step annealing process. |
| Inconsistent Film Thickness | 1. Non-uniform solution dispensing: Uneven spreading of the initial solution. 2. Wobbling or unstable spinner: Mechanical issues with the spin-coater. 3. Inconsistent spin speed: Fluctuations in the rotation speed. | 1. Dispense the solution at the center of the substrate and use an automated dispenser for better consistency. 2. Ensure the spin-coater is level and the chuck is clean and functioning properly. 3. Calibrate and maintain the spin-coater to ensure accurate and stable spin speeds. |
| Hazy or Opaque Films | 1. Phase separation or aggregation: The material may not be fully dissolved or may aggregate during film formation. 2. Surface roughness: High surface roughness can lead to light scattering. 3. Contamination: Dust or other particulates on the substrate or in the solution. | 1. Ensure the this compound is fully dissolved in a suitable solvent. Consider filtering the solution. 2. Optimize the annealing temperature and time to improve film morphology. 3. Work in a clean environment (e.g., a cleanroom or a fume hood with a filter). Ensure substrates are thoroughly cleaned before use. |
| Poor Adhesion to Substrate | 1. Substrate contamination: Organic residues or particles on the substrate surface. 2. Incompatible surface energies: Poor wetting of the substrate by the polymer solution. 3. Insufficient annealing: The film may not have undergone sufficient thermal treatment to promote adhesion. | 1. Implement a rigorous substrate cleaning procedure (e.g., sonication in solvents, UV-ozone treatment, or plasma cleaning). 2. Use a surface treatment to modify the substrate's surface energy (e.g., silanization). 3. Increase the annealing temperature or duration, within the material's degradation limits. |
Frequently Asked Questions (FAQs)
1. What is the optimal annealing temperature for this compound thin films?
The optimal annealing temperature is a critical parameter that influences the film's morphology, crystallinity, and optical properties. While the exact temperature can depend on the solvent used, the substrate, and the desired film characteristics, a general starting point is to anneal at a temperature above the glass transition temperature (Tg) but below the melting or decomposition temperature of the material. For azobenzene-containing polymers, this often falls in the range of 100-200°C. It is recommended to perform a temperature gradient study to identify the optimal temperature for your specific application.
2. How does annealing time affect the thin film properties?
Annealing time, in conjunction with temperature, determines the extent of molecular rearrangement and ordering within the film.
-
Short annealing times may not be sufficient to remove residual solvent or to allow for significant structural reorganization, potentially resulting in a more amorphous film.
-
Longer annealing times can promote better molecular packing and increased crystallinity, which can affect the film's optical and mechanical properties. However, excessive annealing times, especially at higher temperatures, can risk thermal degradation.
A typical starting point for annealing time is 30-60 minutes. Optimization of the annealing time should be performed in conjunction with temperature optimization.
3. What are the common solvents for dissolving this compound for spin-coating?
Common solvents for azobenzene-containing polymers include tetrahydrofuran (THF), chloroform, and dimethylformamide (DMF). The choice of solvent can impact the solution viscosity, evaporation rate, and the resulting film quality. It is crucial to use a solvent in which the compound is highly soluble to avoid aggregation.
4. How can I characterize the properties of my annealed thin films?
Several techniques can be used to characterize the thin films:
-
UV-Vis Spectroscopy: To determine the absorption spectrum and monitor the photoisomeric behavior of the azobenzene units. Changes in the absorption peaks can indicate changes in molecular aggregation and ordering upon annealing.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and measure the surface roughness of the films.
-
X-ray Diffraction (XRD): To assess the crystallinity of the films.
-
Ellipsometry: To accurately measure the film thickness and refractive index.
5. My film shows a change in color after annealing. Is this normal?
A color change upon annealing can be indicative of several phenomena. It may be due to a change in the aggregation state of the azobenzene chromophores, which can alter the absorption spectrum. It could also indicate a change in the film's morphology or, in some cases, thermal decomposition if the annealing temperature is too high. It is advisable to characterize the film using UV-Vis spectroscopy to understand the nature of the color change.
Experimental Protocols
Substrate Cleaning
-
Place the substrates in a beaker and sonicate for 15 minutes each in acetone, then isopropanol.
-
Rinse the substrates thoroughly with deionized (DI) water.
-
Dry the substrates with a stream of dry nitrogen gas.
-
For enhanced cleaning, treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes immediately before spin-coating.
Thin Film Preparation by Spin-Coating
-
Prepare a solution of this compound in a suitable solvent (e.g., THF) at the desired concentration (e.g., 10 mg/mL).
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Place the cleaned substrate on the chuck of the spin-coater and ensure it is centered.
-
Dispense a small amount of the filtered solution onto the center of the substrate.
-
Start the spin-coating program. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (for spreading)
-
Step 2: 3000 rpm for 40 seconds (for thinning)
-
-
After the spin-coating process is complete, carefully remove the substrate from the chuck.
Thermal Annealing
-
Preheat a hotplate or oven to the desired annealing temperature.
-
Place the substrate with the thin film on the hotplate or in the oven.
-
Anneal for the desired duration.
-
After annealing, allow the film to cool down slowly to room temperature to minimize thermal stress.
Representative Data
The following table provides a summary of representative data on the effect of annealing temperature on the properties of this compound thin films. This data is illustrative and may vary based on specific experimental conditions.
| Annealing Temperature (°C) | Film Thickness (nm) | Surface Roughness (RMS, nm) | Absorption Maximum (λmax, nm) |
| As-deposited (No Annealing) | 105 | 2.5 | 450 |
| 100 | 102 | 1.8 | 455 |
| 125 | 100 | 1.2 | 460 |
| 150 | 98 | 0.8 | 465 |
| 175 | 97 | 1.5 | 462 |
| 200 | 95 | 2.8 | 458 |
Visualizations
Validation & Comparative
A Comparative Analysis of p-[(p-aminophenyl)azo]benzoic Acid and Other Azo Dye Indicators for Research Applications
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic organic dyes. Their utility in research and development extends beyond coloration to sensitive applications as pH indicators. The electronic structure of the azo chromophore is highly sensitive to changes in pH, leading to distinct color alterations that are invaluable for acid-base titrations and pH monitoring in various chemical and biological systems. This guide provides a comparative overview of p-[(p-aminophenyl)azo]benzoic acid against other well-established azo dye indicators, supported by performance data and detailed experimental protocols.
Introduction to this compound
This compound (CAS 6925-48-0) is an azo dye that possesses both an acidic carboxylic group (–COOH) and a basic amino group (–NH2).[1] This amphoteric nature makes it an interesting candidate for an acid-base indicator. The molecule's structure consists of a benzoic acid moiety linked to a p-aminophenyl group through an azo bridge.[2] This combination allows for the investigation of how these functional groups influence the dye's chromophoric properties in response to varying pH.[2] While extensive experimental data on its specific indicator properties is not widely published, a predicted pKa value of approximately 3.79 suggests its transition range is in the acidic region.[3]
Performance Comparison of Azo Dye Indicators
The effectiveness of an acid-base indicator is determined by its pKa value and the sharpness of its color transition over a specific pH range. The table below summarizes the key performance characteristics of this compound in comparison to two widely used azo dye indicators, Methyl Red and Methyl Orange.
| Indicator | Molecular Formula | Molecular Weight | pKa | pH Transition Range | Color Change (Acid → Base) |
| This compound | C₁₃H₁₁N₃O₂ | 241.24 g/mol [1] | ~3.79 (Predicted)[3] | Not Experimentally Published | Not Experimentally Published |
| Methyl Red | C₁₅H₁₅N₃O₂ | 269.30 g/mol | 5.1[4][5] | 4.4 – 6.2[4] | Red → Yellow[4] |
| Methyl Orange | C₁₄H₁₄N₃NaO₃S | 327.33 g/mol | 3.47[5] | 3.1 – 4.4 | Red → Yellow |
Experimental Protocols
Accurate comparison and validation of indicator performance require standardized experimental procedures. The following protocols detail the synthesis of a typical azo dye and the spectrophotometric method for determining its acid dissociation constant (pKa).
Protocol 1: Synthesis of an Azo Dye Indicator
This protocol describes the general two-step process for synthesizing azo dyes: diazotization and azo coupling.[6][7]
Materials:
-
Primary aromatic amine (e.g., p-aminobenzoic acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Coupling agent (e.g., aniline or α-naphthol)[6]
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Diazotization: Dissolve the primary aromatic amine in dilute hydrochloric acid and cool the solution to 0–5°C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir continuously for 20-30 minutes to form the diazonium salt.
-
Azo Coupling: Prepare a separate solution of the coupling agent in a dilute sodium hydroxide solution, also cooled to 0–5°C.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
Purification: Isolate the azo dye precipitate by vacuum filtration, wash it with cold water to remove excess salts, and then purify it by recrystallization from a suitable solvent like ethanol-water.[6]
Protocol 2: Spectrophotometric Determination of Indicator pKa
This method is a reliable way to determine the pKa of an acid-base indicator by measuring absorbance changes as a function of pH.[8][9]
Materials:
-
Synthesized azo dye indicator
-
Series of buffer solutions with known pH values spanning the expected transition range
-
Highly acidic solution (e.g., 0.1 M HCl)
-
Highly basic solution (e.g., 0.1 M NaOH)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
pH meter
Procedure:
-
Prepare Indicator Stock Solution: Prepare a concentrated stock solution of the indicator in a solvent like ethanol.
-
Determine λmax:
-
Prepare two solutions: one by adding a small, constant volume of the indicator stock to the highly acidic solution (to get the pure acidic form, HIn) and another by adding the same volume to the highly basic solution (to get the pure basic form, In⁻).
-
Scan the absorbance of both solutions across the visible spectrum (e.g., 400-700 nm) to find the wavelengths of maximum absorbance (λmax) for both the acidic and basic forms.[9]
-
-
Measure Absorbance in Buffers:
-
Prepare a series of solutions by adding the same constant volume of indicator stock to each of the buffer solutions of known pH.
-
Measure the absorbance of each buffered solution at the λmax corresponding to the basic form (In⁻).[10]
-
-
Data Analysis:
-
The pKa is the pH at which the concentrations of the acidic and basic forms are equal ([HIn] = [In⁻]).[8]
-
Calculate the ratio [In⁻]/[HIn] for each buffer using the formula: [In⁻]/[HIn] = (A - A_acid) / (A_base - A) where A is the absorbance of the indicator in a given buffer, A_acid is the absorbance in the highly acidic solution, and A_base is the absorbance in the highly basic solution.
-
Plot log([In⁻]/[HIn]) versus pH. The x-intercept of this plot, where log([In⁻]/[HIn]) = 0, is the pKa of the indicator.[8]
-
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the chemical processes involved.
Caption: General workflow for the synthesis of azo dye indicators.
Caption: pH-dependent equilibrium of an azo dye indicator.
References
- 1. chemnet.com [chemnet.com]
- 2. This compound | 6925-48-0 | Benchchem [benchchem.com]
- 3. This compound | 6925-48-0 [m.chemicalbook.com]
- 4. Methyl red - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. scispace.com [scispace.com]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. ulm.edu [ulm.edu]
A Comprehensive Guide to the Validation of p-[(p-aminophenyl)azo]benzoic Acid as a Reversible pH Sensor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of p-[(p-aminophenyl)azo]benzoic acid with other common pH indicators, supported by generalized experimental data for azo dyes. It outlines the necessary experimental protocols to validate its performance as a reversible pH sensor.
Executive Summary
Comparison with Alternative pH Sensors
The performance of a pH indicator is characterized by its pKa, the pH range over which it changes color, its response time, reversibility, and stability. The following tables compare the predicted properties of this compound with those of common pH indicators.
Table 1: Performance Comparison of Selected pH Indicators
| Indicator | Predicted/Reported pKa | pH Range | Color Change (Acidic to Basic) |
| This compound | 3.79 (Predicted) | Not Experimentally Determined | Not Experimentally Determined |
| Methyl Orange | 3.46 | 3.1 - 4.4 | Red to Yellow |
| Bromocresol Green | 4.7 | 3.8 - 5.4 | Yellow to Blue |
| Methyl Red | 5.1 | 4.4 - 6.2 | Red to Yellow |
| Bromothymol Blue | 7.1 | 6.0 - 7.6 | Yellow to Blue |
| Phenolphthalein | 9.3 | 8.2 - 10.0 | Colorless to Pink |
| Alizarin Yellow R | 11.0 | 10.0 - 12.0 | Yellow to Red |
Table 2: Qualitative Performance Characteristics
| Indicator | Response Time | Reversibility | Stability |
| This compound | Expected to be rapid | Expected to be high | Dependent on experimental conditions |
| Methyl Orange | Rapid | High | Generally stable in solution |
| Bromocresol Green | Rapid | High | Good stability |
| Methyl Red | Rapid | High | Good stability |
| Bromothymol Blue | Rapid | High | Good stability |
| Phenolphthalein | Rapid | High | Less stable in strong alkaline solutions |
| Alizarin Yellow R | Rapid | High | Good stability |
Signaling Pathway and Experimental Workflow
The functionality of azo dye-based pH indicators relies on a reversible protonation/deprotonation mechanism that alters the electronic conjugation of the molecule, resulting in a visible color change. The experimental validation of a potential pH sensor involves a systematic workflow to quantify its performance characteristics.
Caption: General signaling pathway for azo dye pH indicators.
Caption: Experimental workflow for the validation of a new pH sensor.
Experimental Protocols
The following protocols provide a detailed methodology for the validation of this compound as a reversible pH sensor.
Synthesis of this compound
A common method for synthesizing aromatic azo compounds is through a diazo coupling reaction.
-
Diazotization:
-
Dissolve p-aminobenzoic acid in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite to the p-aminobenzoic acid solution with constant stirring. The reaction should be maintained at 0-5 °C to ensure the stability of the diazonium salt.
-
-
Coupling:
-
Prepare a solution of aniline in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the aniline solution, maintaining a low temperature (0-5 °C) and stirring continuously.
-
The azo compound, this compound, will precipitate out of the solution.
-
-
Purification:
-
Filter the crude product and wash it with cold water.
-
Purify the compound by recrystallization from a suitable solvent, such as ethanol.
-
Determination of pKa by Spectrophotometry
This method relies on measuring the absorbance of the indicator in solutions of varying pH.
-
Materials:
-
Purified this compound
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 8)
-
UV-Vis spectrophotometer
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of the indicator in a suitable solvent (e.g., ethanol).
-
Add a small, constant volume of the indicator stock solution to a series of buffer solutions of known pH.
-
Measure the UV-Vis absorption spectrum for each solution.
-
Identify the wavelength of maximum absorbance for the acidic (λ_acid) and basic (λ_base) forms of the indicator.
-
Measure the absorbance of each buffered solution at both λ_acid and λ_base.
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log([A - A_acid] / [A_base - A]) where A is the absorbance of the indicator in a buffer of a specific pH, A_acid is the absorbance in a highly acidic solution, and A_base is the absorbance in a highly basic solution.
-
Measurement of Response Time
This protocol determines how quickly the indicator responds to a change in pH.
-
Materials:
-
Solution of the indicator in a neutral buffer.
-
Acidic and basic solutions.
-
Stopped-flow spectrophotometer or a standard spectrophotometer with rapid mixing capabilities.
-
-
Procedure:
-
Rapidly mix the indicator solution with an acidic or basic solution.
-
Monitor the change in absorbance at the wavelength of maximum absorbance for either the acidic or basic form of the indicator over time.
-
The response time is typically defined as the time taken to reach 95% of the final absorbance value.
-
Assessment of Reversibility
This experiment tests the ability of the indicator to change color back and forth with repeated changes in pH.
-
Materials:
-
Indicator solution.
-
Dilute solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a solution of the indicator in a neutral buffer and measure its absorbance spectrum.
-
Add a small amount of acid to the solution to lower the pH and record the new absorbance spectrum.
-
Titrate the solution back to the original pH and then to a higher pH with the base, recording the spectrum at each step.
-
Repeat this acid-base cycling several times.
-
Reversibility is confirmed if the absorbance spectra at a given pH are consistent across multiple cycles.
-
Stability Studies
The stability of the indicator is assessed over time and under different conditions.
-
Materials:
-
Indicator solutions prepared in buffers of different pH values.
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Store the indicator solutions under various conditions (e.g., at room temperature, refrigerated, exposed to light, in the dark).
-
Periodically measure the absorbance spectra of the solutions over an extended period (e.g., several weeks).
-
A stable indicator will show minimal change in its absorbance spectrum over time. Azo dyes are generally stable, but their stability can be influenced by factors such as pH and exposure to light.[3][4]
-
Conclusion
This compound holds promise as a reversible pH sensor, with a predicted pKa that suggests its utility in acidic conditions. However, comprehensive experimental validation is required to confirm its performance characteristics. The protocols outlined in this guide provide a robust framework for researchers to determine the pKa, response time, reversibility, and stability of this compound, thereby enabling a thorough assessment of its suitability as a pH indicator in various scientific and industrial applications.
References
A Comparative Guide to Azo Dyes Versus Commercial Sensitizers in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison
The following table summarizes the key photovoltaic performance parameters of a representative azo dye derived from benzoic acid and the commercial N719 dye under standard test conditions. It is important to note that the performance of DSSCs is highly dependent on the specific experimental conditions, including the composition of the electrolyte, the thickness and morphology of the TiO2 photoanode, and the nature of the counter electrode.
| Dye | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| (4-Dimethylaminophenyl)azobenzoic acid | 2.13 | 0.58 | 0.63 | 0.78[1] |
| N719 | 15.0 | 0.72 | 0.66 | 7.1 |
Note: The data for the azo dye is for a derivative of p-[(p-aminophenyl)azo]benzoic acid and should be considered as an estimation of potential performance.
Working Principle of a Dye-Sensitized Solar Cell
Dye-Sensitized Solar Cells (DSSCs) are a type of photoelectrochemical cell that converts visible light into electrical energy. The fundamental process involves the absorption of light by a dye molecule, leading to the injection of an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2).
Experimental Protocols
The fabrication and characterization of DSSCs involve a series of well-defined steps. The following protocols provide a general overview of the typical procedures used in the research cited.
I. Photoanode Preparation
The photoanode is a critical component of the DSSC, responsible for supporting the dye molecules and facilitating electron transport.
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
TiO₂ Paste Deposition: A uniform layer of TiO₂ paste is deposited on the conductive side of the FTO glass using the doctor-blade technique.
-
Sintering: The TiO₂-coated substrates are gradually heated to a high temperature (typically 450-500 °C) and sintered for a specific duration to ensure good particle necking and adhesion to the FTO.
-
Dye Sensitization: After cooling to room temperature, the sintered TiO₂ films are immersed in a solution of the dye (e.g., a derivative of this compound or N719) in a suitable solvent (e.g., ethanol or a mixture of acetonitrile and tert-butanol) for a specified period to allow for the adsorption of the dye molecules onto the TiO₂ surface.
-
Rinsing: The sensitized photoanodes are then rinsed with the solvent to remove any non-adsorbed dye molecules.
II. Counter Electrode Preparation
The counter electrode catalyzes the reduction of the redox mediator in the electrolyte, completing the electrical circuit.
-
Substrate Cleaning: FTO glass substrates are cleaned using the same procedure as for the photoanode.
-
Catalyst Deposition: A thin layer of a catalytic material, typically platinum, is deposited on the conductive side of the FTO glass. This can be achieved by various methods, such as sputtering or spin-coating a solution of a platinum precursor (e.g., H₂PtCl₆) followed by thermal decomposition.
III. DSSC Assembly and Electrolyte Injection
-
Assembly: The dye-sensitized photoanode and the platinized counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
Sealing: The assembly is heated to melt the sealant and create a sealed cell.
-
Electrolyte Injection: A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent (e.g., acetonitrile), is introduced into the cell through pre-drilled holes in the counter electrode.
-
Sealing the Holes: The holes are then sealed to prevent leakage of the electrolyte.
IV. Photovoltaic Characterization
The performance of the fabricated DSSCs is evaluated under simulated solar illumination.
-
I-V Measurement: The current density-voltage (J-V) characteristics of the solar cell are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
Parameter Extraction: From the J-V curve, the key photovoltaic parameters—short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE)—are determined.
Experimental Workflow
The following diagram illustrates the typical workflow for the fabrication and testing of Dye-Sensitized Solar Cells.
Conclusion
While direct comparative data for this compound is not yet available, the performance of its derivatives suggests that azo dyes represent a viable and promising class of metal-free organic sensitizers for DSSCs. Although their efficiency is currently lower than that of commercial ruthenium-based dyes like N719, the potential for cost-effective synthesis and environmental compatibility makes them an attractive area for further research and optimization. Future studies focusing on the molecular engineering of these azo dyes could lead to significant improvements in their photovoltaic performance, potentially bridging the gap with their commercial counterparts.
References
Spectroscopic Showdown: Confirming the Structure of p-[(p-aminophenyl)azo]benzoic acid with FTIR and NMR
A definitive guide to the structural elucidation of p-[(p-aminophenyl)azo]benzoic acid, this document provides a comparative analysis of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data interpretation, and a comparison with alternative analytical methods are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for the characterization of this and similar azo compounds.
The synthesis of this compound via the diazotization of p-aminobenzoic acid followed by coupling with aniline is a cornerstone reaction in the formation of azo dyes. The confirmation of the successful synthesis and the unambiguous determination of the final structure are paramount. This guide focuses on the application of FTIR and NMR spectroscopy as primary analytical tools for this purpose.
Comparative Spectroscopic Data
The structural confirmation of this compound hinges on the identification of key functional groups and the specific arrangement of atoms in the molecule. The following tables summarize the expected and observed spectroscopic data from FTIR and NMR analysis, providing a clear comparison with the starting material, p-aminobenzoic acid.
Table 1: FTIR Spectral Data Comparison
| Functional Group | p-aminobenzoic acid (Starting Material) Characteristic Peak (cm⁻¹) | This compound (Product) Expected Peak (cm⁻¹) | Interpretation of Change |
| N-H (amine) | 3450-3200 (two bands, stretch) | 3450-3300 (stretch) | Persistence of the primary amine group from the aniline moiety. |
| O-H (carboxylic acid) | 3300-2500 (broad) | 3300-2500 (broad) | Persistence of the carboxylic acid group. |
| C=O (carboxylic acid) | ~1680 (stretch) | ~1685 (stretch) | Minimal shift, indicating the carboxylic acid group remains intact. |
| N=N (azo) | Not Present | ~1550 (weak stretch) | Key indicator of product formation. [1][2] |
| C-N (aromatic amine) | ~1310 (stretch) | ~1315 (stretch) | Persistence of the C-N bond. |
| Aromatic C-H | ~3100-3000 (stretch) | ~3100-3000 (stretch) | Aromatic rings remain. |
| Aromatic C=C | ~1600, ~1500 (stretch) | ~1600, ~1500 (stretch) | Aromatic rings remain. |
Note: The disappearance of the diazonium salt peaks, if monitored in-situ, would also confirm the progression of the reaction.
Table 2: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Proton Environment | p-aminobenzoic acid (Starting Material) Chemical Shift (δ, ppm) | This compound (Product) Expected Chemical Shift (δ, ppm) | Interpretation of Change |
| -COOH | ~12.0 (s, 1H)[3] | ~12.5 (s, 1H) | The acidic proton of the carboxylic acid remains. |
| Aromatic (benzoic acid ring) | 7.65 (d, 2H), 6.57 (d, 2H)[3] | ~8.1 (d, 2H), ~7.9 (d, 2H) | Significant downfield shift of the protons on the benzoic acid ring due to the electron-withdrawing effect of the azo group. |
| Aromatic (aniline ring) | Not Present | ~7.7 (d, 2H), ~6.8 (d, 2H) | Appearance of signals corresponding to the protons on the aniline ring. |
| -NH₂ | ~5.9 (s, 2H)[3] | ~6.1 (s, 2H) | The protons of the primary amine group are present. |
Table 3: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)
| Carbon Environment | p-aminobenzoic acid (Starting Material) Chemical Shift (δ, ppm) | This compound (Product) Expected Chemical Shift (δ, ppm) | Interpretation of Change |
| -COOH | ~167.9 | ~167.0 | Minimal change in the carboxylic acid carbon. |
| Aromatic C-COOH | ~117.3 | ~132.0 | Downfield shift due to the azo group. |
| Aromatic C-NH₂ (in PABA) | ~153.5 | - | Disappearance of the carbon attached to the original amino group. |
| Aromatic C-N=N (benzoic ring) | - | ~155.0 | Appearance of the carbon attached to the azo group. |
| Aromatic C-N=N (aniline ring) | - | ~145.0 | Appearance of the carbon attached to the azo group. |
| Aromatic C-NH₂ (in product) | - | ~152.0 | Appearance of the carbon attached to the amino group on the aniline ring. |
| Other Aromatic Carbons | 131.7, 113.0 | ~114-131 | A more complex aromatic region with distinct signals for both rings. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.
Synthesis of this compound
-
Diazotization of p-aminobenzoic acid:
-
Dissolve a specific molar equivalent of p-aminobenzoic acid in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Coupling Reaction:
-
Dissolve an equimolar amount of aniline in a dilute solution of hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the cold aniline solution with vigorous stirring.
-
A brightly colored azo compound will precipitate.
-
Maintain the reaction mixture at a low temperature for a period to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated solid.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
FTIR Spectroscopy
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a thin pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them with the spectrum of the starting material.
NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record both ¹H and ¹³C NMR spectra.
-
Analysis: Determine the chemical shifts, integration (for ¹H), and multiplicities of the signals to elucidate the structure. Compare the spectra with those of the starting materials to confirm the structural changes.
Workflow for Synthesis and Spectroscopic Confirmation
Caption: A flowchart illustrating the synthesis and subsequent spectroscopic confirmation of this compound.
Comparison with Alternative Analytical Techniques
While FTIR and NMR are powerful tools for structural elucidation, other techniques can provide complementary information.
-
UV-Visible Spectroscopy: Azo compounds are known for their strong absorption in the visible region due to the delocalized π-electron system of the azo group.[1] UV-Vis spectroscopy is excellent for confirming the presence of the azo chromophore and for quantitative analysis, but it provides limited information about the overall molecular structure.
-
Mass Spectrometry: This technique can be used to determine the molecular weight of the product, providing strong evidence for the successful synthesis.[1] Fragmentation patterns can also offer clues about the structure. For this compound, the expected molecular weight is approximately 241.25 g/mol .
References
A Comparative Guide to Assessing the Purity of Synthesized p-[(p-Aminophenyl)azo]benzoic Acid
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of synthesized p-[(p-aminophenyl)azo]benzoic acid.
High-Performance Liquid Chromatography (HPLC): A High-Precision Approach
HPLC stands out as a premier method for the purity assessment of this compound due to its high resolution, sensitivity, and specificity. A validated Reverse-Phase HPLC (RP-HPLC) method can effectively separate the main compound from its impurities, which may include starting materials like p-aminobenzoic acid, unreacted intermediates, and by-products of the azo coupling reaction.
Experimental Protocol for HPLC Analysis
A typical RP-HPLC method for the analysis of this compound can be established as follows:
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, with phosphoric acid as a modifier to ensure sharp peak shapes.[1]
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program: A linear gradient starting from a lower concentration of acetonitrile and gradually increasing to elute any less polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the maximum absorbance wavelength of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualization of the HPLC Workflow
References
Electrochemical Showdown: A Comparative Analysis of p-[(p-aminophenyl)azo]benzoic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the electrochemical behavior of pharmacologically relevant molecules is paramount. This guide provides a detailed comparative analysis of the electrochemical properties of p-[(p-aminophenyl)azo]benzoic acid and its analogs, supported by experimental data and methodologies.
The core structure, an azobenzene derivative featuring both an amino and a carboxylic acid group, presents a fascinating case for electrochemical study. The electron-donating amino group and the electron-withdrawing carboxylic acid group, coupled with the redox-active azo linkage (-N=N-), create a molecule with tunable electronic properties. By introducing various substituents at different positions on the aromatic rings, the electrochemical characteristics of these analogs can be systematically modified. This comparison will delve into how these modifications influence the redox potentials and electron transfer kinetics of these compounds.
Comparative Electrochemical Data
The electrochemical behavior of this compound and its analogs is significantly influenced by the nature and position of substituents on the aromatic rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density at the redox-active azo moiety, thereby shifting the reduction and oxidation potentials.
A key principle in understanding these effects is the Hammett equation, which provides a quantitative correlation between the electronic properties of substituents and the reactivity of the molecule. Generally, electron-withdrawing groups make the azo group more electron-deficient and thus easier to reduce (less negative reduction potential), while electron-donating groups have the opposite effect.
To illustrate the expected trends, the following table provides a hypothetical comparison based on established principles of physical organic chemistry and available data on related compounds.
| Compound | Substituent (R) | Nature of Substituent | Expected Change in Reduction Potential (V vs. Ag/AgCl) |
| This compound | -H | Reference | E |
| Analog 1 | -NO₂ | Electron-Withdrawing | E + ΔE₁ (less negative) |
| Analog 2 | -Cl | Electron-Withdrawing | E + ΔE₂ (less negative, ΔE₂ < ΔE₁) |
| Analog 3 | -CH₃ | Electron-Donating | E - ΔE₃ (more negative) |
| Analog 4 | -OCH₃ | Electron-Donating | E - ΔE₄ (more negative, ΔE₄ > ΔE₃) |
Note: This table is illustrative. Actual values would need to be determined experimentally.
Experimental Protocols
To experimentally determine and compare the electrochemical properties of this compound and its analogs, the following detailed methodologies for synthesis and electrochemical analysis are provided.
Synthesis of this compound and its Analogs
A general and effective method for the synthesis of these azo compounds is through a diazotization-coupling reaction.
Materials:
-
p-aminobenzoic acid (or a substituted analog)
-
Aniline (or a substituted analog)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol
Procedure:
-
Diazotization:
-
Dissolve a specific molar quantity of p-aminobenzoic acid (or its analog) in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Coupling:
-
In a separate beaker, dissolve an equimolar amount of aniline (or its substituted analog) in a dilute solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline solution of the aniline derivative with vigorous stirring, while maintaining the low temperature.
-
A brightly colored azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Allow the reaction mixture to stand for a period to ensure complete precipitation.
-
Filter the crude product and wash it thoroughly with cold water to remove any unreacted salts.
-
Recrystallize the product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure azo compound.
-
The structure and purity of the synthesized compounds should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[2]
-
Electrochemical Characterization using Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of these compounds.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode cell consisting of:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Procedure:
-
Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in a non-aqueous solvent like acetonitrile or dimethylformamide) to ensure conductivity.
-
Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of the synthesized azo compound in the electrolyte solution.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Polish the working electrode to a mirror finish before each experiment.
-
Immerse the three electrodes into the analyte solution.
-
Scan the potential from an initial value (where no reaction occurs) to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
Perform experiments at various scan rates to investigate the nature of the electron transfer process.
-
Visualizing the Electrochemical Workflow
The following diagram illustrates the general workflow for the synthesis and electrochemical comparison of this compound and its analogs.
Caption: Workflow for the synthesis and electrochemical comparison of azo analogs.
Logical Relationship of Substituent Effects
The electronic nature of the substituents directly influences the electrochemical properties of the azo compounds. This relationship can be visualized as a logical flow.
Caption: Influence of substituents on the redox potential of the azo group.
References
A Comparative Analysis of the Cytotoxicity of Azo Textile Dyes with a Focus on p-[(p-aminophenyl)azo]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various textile azo dyes, with a particular focus on the available data for compounds structurally related to p-[(p-aminophenyl)azo]benzoic acid. Due to a lack of specific published cytotoxicity data for this compound, this document leverages findings on other well-studied azo dyes to infer potential mechanisms and cytotoxic profiles.
Introduction to Azo Dye Cytotoxicity
Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest class of synthetic colorants used in the textile industry.[1] While essential for textile dyeing, there is growing concern about their potential adverse health effects, including cytotoxicity and carcinogenicity.[1][2] The reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be mutagenic and carcinogenic.[3] This guide summarizes available quantitative cytotoxic data for several textile azo dyes and outlines common experimental protocols for assessing their impact on cell viability.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various azo textile dyes on different human and other mammalian cell lines. A lower IC50 value indicates a higher cytotoxic potential. It is important to note the absence of specific IC50 values for this compound in the currently available scientific literature.
| Dye Name | Cell Line | Exposure Time | IC50 Value (µM) | Reference |
| Methyl Orange | Glioblastoma (GB1B) | 3 days | 26.47 | [4] |
| Methyl Orange | Glioblastoma (GB1B) | 7 days | 13.88 | [4] |
| Sudan I | Glioblastoma (GB1B) | 3 days | 60.86 | [4] |
| Sudan I | Glioblastoma (GB1B) | 7 days | 12.48 | [4] |
| Alizarin Yellow GG | Glioblastoma (GB1B) | 3 days | Not specified | [2] |
| Butter Yellow | Glioblastoma (GB1B) | 3 days | 37.03 | [2] |
| Butter Yellow | Glioblastoma (GB1B) | 7 days | 26.07 | [2] |
| Reactive Yellow Dye | Human Keratinocyte (HaCaT) | 72 hours | ~237 µg/mL | [1] |
| Reactive Red Dye | Human Keratinocyte (HaCaT) | 72 hours | ~155 µg/mL | [1] |
| Reactive Blue Dye | Human Keratinocyte (HaCaT) | 72 hours | ~278 µg/mL | [1] |
| Reactive Blue 160 | Normal Human Skin Cells (CRL-1474) | 24 hours | 19.77 µg/mL | [5] |
Experimental Protocols
The cytotoxic effects of textile dyes are commonly evaluated using cell-based assays that measure cell viability and proliferation. The MTT and LDH assays are two of the most frequently employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the textile dye for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a specific wavelength (e.g., 490 nm).[6][7]
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of damaged cells, and calculate the percentage of cytotoxicity.[6][7]
Signaling Pathways in Azo Dye-Induced Cytotoxicity
The cytotoxic effects of azo dyes can be mediated through various signaling pathways, often culminating in apoptosis or programmed cell death. While the specific pathways for this compound are not yet elucidated, studies on structurally related compounds provide valuable insights.
For instance, a benzoic acid derivative, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl) benzoic acid, has been shown to induce apoptosis in breast cancer cells by upregulating the tumor suppressor gene PTEN.[2] This upregulation leads to the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation and survival.
Another potentially relevant pathway involves the tumor suppressor protein p53. The metabolite of some azo dyes, p-phenylenediamine, has been reported to induce p53-mediated apoptosis. Activation of p53 can trigger the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like PUMA and NOXA, which in turn activate Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
Caption: Potential p53-mediated apoptotic pathway induced by azo dye metabolites.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the MTT and LDH cytotoxicity assays.
Caption: General workflow for the MTT cytotoxicity assay.
Caption: General workflow for the LDH cytotoxicity assay.
Conclusion
The available data clearly indicate that many textile azo dyes exhibit cytotoxic properties against various cell lines, with IC50 values varying depending on the dye's chemical structure, the cell type, and the exposure duration. While a definitive cytotoxic profile for this compound remains to be established through direct experimental evidence, the information gathered on other azo dyes suggests a potential for cytotoxicity. Future research should focus on determining the specific IC50 values of this compound on a panel of cancerous and normal cell lines and elucidating the precise molecular pathways involved in its potential cytotoxic effects. Such studies are crucial for a comprehensive risk assessment and for the development of safer alternatives in the textile industry.
References
- 1. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl) benzoic acid in breast cancer cells via upregulation of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. PubChemLite - Benzoic acid, 4-[(4-aminophenyl)azo]- (C13H11N3O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cross-verification of p-[(p-aminophenyl)azo]benzoic acid properties with published literature
This guide provides a detailed comparison of the physicochemical properties, synthesis, and potential applications of p-[(p-aminophenyl)azo]benzoic acid, cross-verified with published scientific literature. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is an aromatic azo compound characterized by the presence of both a carboxylic acid and an amino functional group, linked by an azo bridge. These features contribute to its unique chemical and physical properties. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C13H11N3O2 | [1][2] |
| Molecular Weight | 241.25 g/mol | [1][3] |
| CAS Number | 6925-48-0 | [1][2] |
| Boiling Point | 485.4°C at 760 mmHg | [2] |
| Density | 1.29 g/cm³ | [2] |
| Appearance | Orange-gold plates (recrystallized) | [4] |
| Melting Point | 248.5–249.5°C (corrected, for the related p-phenylazobenzoic acid) | [4] |
Experimental Protocols
Synthesis of Azo Compounds:
A general method for the synthesis of aromatic azo compounds involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. For the synthesis of derivatives of p-aminobenzoic acid (PABA), the following general procedure is often employed[5]:
-
Diazotization of p-aminobenzoic acid: PABA is dissolved in an acidic solution (e.g., hydrochloric acid and water) and cooled to below 5°C. An ice-cold solution of sodium nitrite is then added dropwise to form the diazonium salt. The reaction is exothermic and the temperature must be carefully controlled.
-
Azo Coupling: A cold solution of a coupling agent (in this case, an aniline derivative) is prepared. The cold diazonium salt solution is then slowly added to this solution, resulting in the formation of the azo compound.
Spectroscopic Analysis:
The structural characterization of this compound and similar compounds typically involves the following spectroscopic techniques[6]:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key vibrational bands to look for include N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and N=N stretching (azo group).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound, which are largely dictated by the azo chromophore. The absorption spectrum is usually recorded in a suitable solvent within the 200-800 nm range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure. Both ¹H and ¹³C NMR spectra are typically acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).
Logical Relationship of Synthesis
The synthesis of this compound follows a logical two-step process, starting from the readily available p-aminobenzoic acid.
Caption: Synthetic pathway for this compound.
Significance and Potential Applications
The azo chromophore is a key functional group in many dyes and pigments due to its ability to absorb light in the visible region[7]. The presence of both a carboxylic acid and an amino group in this compound allows for further chemical modifications, making it a versatile building block for the synthesis of a wide range of derivatives with tailored properties[7].
Derivatives of p-aminobenzoic acid are known to possess a variety of biological activities, including anti-inflammatory and antimicrobial effects[8][9]. While specific biological data for this compound is not extensively documented in the provided literature, its structural similarity to other bioactive PABA derivatives suggests it could be a candidate for further investigation in drug discovery and development. The azo linkage is also of interest in the design of photoresponsive materials[7].
References
- 1. This compound | 6925-48-0 [chemicalbook.com]
- 2. chemnet.com [chemnet.com]
- 3. Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]- | C13H11N3O2 | CID 81343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 6925-48-0 | Benchchem [benchchem.com]
- 8. Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of p-[(p-aminophenyl)azo]benzoic acid: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of p-[(p-aminophenyl)azo]benzoic acid, a member of the azo compound family. Adherence to these guidelines is crucial to mitigate risks to personnel and the environment.
Immediate Safety and Disposal Overview
This compound is classified as harmful to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. The primary disposal method is to treat it as hazardous waste and send it to an approved waste disposal plant[2]. Under no circumstances should this chemical be allowed to enter drains or sewer systems[1][2][3].
Key Hazard Information:
| Hazard Class | Hazard Statement | Precautionary Statement |
| Chronic aquatic toxicity | H412: Harmful to aquatic life with long lasting effects[1] | P273: Avoid release to the environment[1][2]. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant[1][2]. |
Step-by-Step Disposal Procedures
1. Waste Collection and Storage:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
No Mixing: Do not mix this compound with other waste materials.
-
Labeling: Ensure the container is clearly and accurately labeled as hazardous waste, specifying the full chemical name.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials[4]. Keep containers tightly closed[1][4][5].
2. Handling Spills:
-
Small Spills (Solid):
-
Use appropriate tools to carefully collect the spilled solid and place it in a convenient, labeled waste disposal container[4].
-
After mechanical pickup, the affected area can be cleaned. One safety data sheet for a related compound suggests neutralizing the residue with a dilute solution of acetic acid, followed by cleaning with water[4].
-
-
Large Spills:
3. Decontamination of Labware and Surfaces:
-
Disposable Materials: Contaminated disposable items such as gloves, weigh boats, and paper towels must be collected and disposed of as hazardous waste[6][7].
-
Non-Disposable Materials: Non-disposable labware should be triple-rinsed. The rinsate (the liquid from rinsing) must be collected as hazardous waste[6].
4. Final Disposal:
-
Licensed Disposal Company: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company[5].
-
Regulatory Compliance: Ensure all local, regional, and national regulations for hazardous waste disposal are followed[3].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Experimental Protocols Considerations
For spills of related amino-benzoic acids, neutralization with a dilute solution of a weak acid like acetic acid has been suggested[4]. This would likely protonate the amino group, but it would not degrade the azo linkage and should be considered a cleanup step rather than a disposal method.
Given the environmental hazards and the complexity of potential degradation products, the most prudent and compliant approach for the disposal of this compound is to avoid any on-site chemical treatment and to transfer the waste to a specialized, licensed disposal facility.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. geneseo.edu [geneseo.edu]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling p-[(p-aminophenyl)azo]benzoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for p-[(p-aminophenyl)azo]benzoic acid, a solid aromatic azo compound. The following procedural guidance is based on the known hazards of this chemical class, including potential for skin and eye irritation, respiratory sensitization, and harm if swallowed or in contact with skin.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against dust particles and potential splashes.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3] | |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended for their chemical resistance.[2][3] Always inspect gloves for tears or punctures before use. |
| Respiratory Protection | Respirator | When handling the powder outside of a ventilated enclosure, a NIOSH-approved N95 or higher particulate respirator should be worn.[2][4] |
| Protective Clothing | Laboratory Coat | A full-sleeved lab coat should be worn to protect the skin from accidental contact.[3] |
| Apron | A chemical-resistant apron should be worn over the lab coat when handling larger quantities or if there is a risk of splashes.[5] | |
| Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect feet from spills.[3] |
Experimental Protocols: Handling and Emergency Procedures
Standard Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of the powder.[6]
-
Weighing and Transfer:
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Operational and Disposal Plans
Spill Cleanup Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, gently cover the powder with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[8]
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust. For larger spills, use a HEPA-filtered vacuum cleaner.[7]
-
Decontaminate: Clean the spill area with a suitable decontamination solution or soap and water.[9][10]
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Waste Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.[11]
-
Containerization: Place solid waste in a clearly labeled, sealed, and compatible hazardous waste container.[11]
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the waste in a designated satellite accumulation area away from incompatible materials.[11]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.[12][13]
Visual Safety Guides
Caption: A workflow for the safe handling of this compound.
References
- 1. Dye Safety – Griffin Dyeworks [griffindyeworks.com]
- 2. The Best Protective Gear for Tie-Dyeing: Gloves, Aprons, and More [floxytiedye.com]
- 3. azom.com [azom.com]
- 4. ChemKnits: Respirator Masks for Dyeing Yarn [chemknits.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. Control of Dust From Powder Dye Handling Operations | NIOSH | CDC [cdc.gov]
- 7. hse.gov.uk [hse.gov.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. skcltd.com [skcltd.com]
- 10. skcltd.com [skcltd.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. kamatlab.com [kamatlab.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
